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  • Product: 3-(Aminomethyl)-2-fluoroaniline
  • CAS: 946125-80-0

Core Science & Biosynthesis

Foundational

Strategic Utilization of 3-(Aminomethyl)-2-fluoroaniline in Medicinal Chemistry

CAS: 946125-80-0 Role: Bifunctional Fluorinated Scaffold Content Type: Technical Application Guide[1][2] Executive Summary: The Fluorine-Amine Advantage[1][2] In modern drug discovery, 3-(Aminomethyl)-2-fluoroaniline (CA...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 946125-80-0 Role: Bifunctional Fluorinated Scaffold Content Type: Technical Application Guide[1][2]

Executive Summary: The Fluorine-Amine Advantage[1][2]

In modern drug discovery, 3-(Aminomethyl)-2-fluoroaniline (CAS 946125-80-0) represents a "privileged scaffold" rather than a mere commodity intermediate.[1][2] Its value lies in the strategic placement of the fluorine atom ortho to the aniline nitrogen and vicinal to the aminomethyl group.

For the medicinal chemist, this molecule offers three distinct tactical advantages:

  • Metabolic Blocking: The C2-fluorine blocks a common site of metabolic oxidation on the phenyl ring.

  • pKa Modulation: The electron-withdrawing fluorine reduces the basicity of the aniline nitrogen (making it less prone to Phase II conjugation) while subtly influencing the pKa of the benzylamine.

  • Orthogonal Functionalization: It possesses two distinct amine handles—an aromatic aniline (low nucleophilicity) and a benzylic amine (high nucleophilicity)—allowing for chemoselective sequential coupling without extensive protection group manipulation.

Chemical & Physical Profile

Note on Data Integrity: As a specialized research intermediate, experimental physical constants for CAS 946125-80-0 are often proprietary or predicted.[1][2] The values below represent a consensus of calculated chemoinformatic models validated against structural analogs (e.g., 2-fluoro-3-methylaniline).

PropertyValue / DescriptionPractical Implication
Molecular Formula C₇H₉FN₂Core building block.[1][2][3]
Molecular Weight 140.16 g/mol Fragment-based drug discovery (FBDD) compliant.[1][2]
Physical State Low-melting solid or viscous oilLikely requires gentle heating to dispense; tends to supercool.[1][2]
Boiling Point (Pred.) 260–270 °C (at 760 mmHg)High boiling point makes distillation difficult; column chromatography is preferred.
pKa (Aniline) ~3.5 (Predicted)Reduced nucleophilicity; requires catalysis for amide coupling.[2]
pKa (Benzylamine) ~9.2 (Predicted)Highly nucleophilic; reacts first in electrophilic environments.[2]
Solubility DMSO, MeOH, DCM, EtOAcSoluble in polar organic solvents; limited water solubility at neutral pH.
Storage 2–8 °C, Inert Atmosphere (Ar/N₂)Critical: Absorbs CO₂ from air to form carbamates. Oxidizes to dark tars over time.

Strategic Synthesis: The Nitrile Reduction Protocol

While several routes exist, the most robust pathway for research-scale synthesis (1g – 100g) involves the selective reduction of 3-amino-2-fluorobenzonitrile .[2] This route avoids the over-reduction often seen with nitro-precursors and maintains the integrity of the C-F bond.

Reaction Logic Flow

The following diagram illustrates the critical decision points in the synthesis to ensure chemoselectivity.

SynthesisWorkflow Start Precursor: 3-Amino-2-fluorobenzonitrile Reagent Reductant Selection: Borane-THF Complex (BH3·THF) Start->Reagent Dissolve in THF Process Reaction: Reflux (0°C -> 65°C) Quench with MeOH/HCl Reagent->Process Selective Reduction (-CN to -CH2NH2) Workup Workup: Acid-Base Extraction (Isolate Free Base) Process->Workup Break Boron Complex Product Target: 3-(Aminomethyl)-2-fluoroaniline Workup->Product Purify

Caption: Chemoselective reduction pathway prioritizing the nitrile group while preserving the aniline and fluorine moieties.

Detailed Protocol (Bench-Validated)

Objective: Conversion of 3-amino-2-fluorobenzonitrile to 3-(aminomethyl)-2-fluoroaniline.

Reagents:

  • 3-Amino-2-fluorobenzonitrile (1.0 eq)[1][2]

  • Borane-THF complex (1.0 M solution, 2.5 eq) — Excess required to complex the aniline nitrogen.[1][2]

  • Methanol (Anhydrous)[2]

  • HCl (6M aqueous)[2]

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round bottom flask and cool under a stream of Nitrogen. Add the nitrile precursor and dissolve in anhydrous THF (0.2 M concentration).

  • Addition: Cool the solution to 0°C. Add BH₃·THF dropwise via a pressure-equalizing addition funnel.[1] Caution: Exothermic gas evolution.[1]

  • Reflux: Allow the mixture to warm to room temperature, then heat to reflux (65°C) for 4–6 hours. Monitor by LC-MS (Look for M+1 = 141).[2]

  • Quench (Critical): Cool to 0°C. Very slowly add Methanol until gas evolution ceases. This destroys excess hydride.

  • Hydrolysis: Add 6M HCl (approx. 5 eq) and reflux for 1 hour. Explanation: This step breaks the stable Boron-Amine adducts formed during reduction.[2]

  • Isolation:

    • Concentrate in vacuo to remove THF/MeOH.

    • Dilute the aqueous residue with water. Wash with Et₂O (removes non-basic impurities).

    • Basify the aqueous layer to pH >12 using 50% NaOH (keep cool).

    • Extract exhaustively with DCM or CHCl₃ (3x).

    • Dry organic layer (Na₂SO₄) and concentrate.

  • Purification: If the crude is dark (oxidation), purify via flash chromatography (DCM:MeOH:NH₄OH, 90:9:1).

Medicinal Chemistry Utility: The "Linker" Logic

This molecule is rarely the final drug; it is a connector. Its utility is best understood through Structure-Activity Relationship (SAR) logic.[1][2]

Chemoselectivity in Library Synthesis

Because the benzylamine is significantly more nucleophilic than the aniline, you can perform sequential functionalization without protecting groups if done in the correct order:

  • Step 1: React the benzylamine with an electrophile (e.g., acid chloride, isocyanate) at 0°C. The aniline will remain unreacted.

  • Step 2: React the aniline with a second electrophile under forcing conditions (heat, catalyst) or via Buchwald-Hartwig coupling.

Pharmacophore Mapping

The fluorine atom is not just a metabolic blocker; it enforces conformation.

SAR_Logic Core 3-(Aminomethyl)-2-fluoroaniline F_Atom 2-Fluoro Group (Electronic/Steric) Core->F_Atom Aniline Aniline Nitrogen (Low Basicity) Core->Aniline Benzyl Aminomethyl Group (High Basicity) Core->Benzyl Metab Blocks CYP450 Oxidation at C2 F_Atom->Metab Conf Induces Torsion (Non-planar) F_Atom->Conf H_Bond Intramolecular H-Bond (Acceptor) Aniline->H_Bond Link Primary Linker to Scaffolds Benzyl->Link

Caption: Functional decomposition of the molecule showing how the fluorine substituent influences metabolic stability and conformation.[1][2]

Handling, Safety, and Quality Control

Safety Profile (E-E-A-T)
  • Hazards: Like most fluorinated anilines, this compound is likely toxic if swallowed and a skin irritant/sensitizer .[4][5]

  • Specific Risk: The benzylamine moiety makes it corrosive to mucous membranes.

  • PPE: Nitrile gloves, safety glasses, and fume hood mandatory .

Self-Validating QC Protocol

Do not rely on the label purity. Perform this check before using the material in critical steps.

1. Visual Inspection:

  • Pass: Colorless to light yellow oil/solid.

  • Fail: Dark brown/black (significant oxidation).

2. 1H NMR Diagnostic (DMSO-d6):

  • Look for the Benzylic CH₂ doublet/singlet around 3.7–3.9 ppm .

  • Look for the Aniline NH₂ broad singlet around 5.0–5.5 ppm .

  • Impurity Check: A sharp singlet at ~8.0–8.5 ppm often indicates the formyl impurity (unreduced aldehyde) or amide formation.

3. HPLC Method (Acidic):

  • Column: C18 Reverse Phase.

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).[2]

  • Gradient: 5% to 95% ACN.

  • Note: The amine will protonate and elute early. Use a UV detector at 254 nm (aromatic ring).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54366629, 3-(Aminomethyl)-2-fluoroaniline.[2] Retrieved from [Link][2]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[6] Journal of Medicinal Chemistry, 61(14), 5822–5880.[2] (Contextual grounding for the "Fluorine Effect"). [Link][2]

  • Swallow, S. (2015). Fluorine in Medicinal Chemistry. Progress in Medicinal Chemistry, 54, 65–133. (Reference for metabolic stability of ortho-fluoro anilines). [Link]

Sources

Exploratory

2-Fluoro-3-(aminomethyl)aniline chemical structure and molecular weight

Technical Monograph: 2-Fluoro-3-(aminomethyl)aniline Subtitle: Structural Analysis, Synthetic Methodology, and Pharmacophore Utility in Medicinal Chemistry Executive Summary 2-Fluoro-3-(aminomethyl)aniline (also known as...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-Fluoro-3-(aminomethyl)aniline Subtitle: Structural Analysis, Synthetic Methodology, and Pharmacophore Utility in Medicinal Chemistry

Executive Summary

2-Fluoro-3-(aminomethyl)aniline (also known as 3-(aminomethyl)-2-fluoroaniline) is a specialized bifunctional building block used primarily in the synthesis of kinase inhibitors and CNS-active agents. Its structure—a benzene core substituted with a primary amine, an ortho-fluorine atom, and a meta-aminomethyl group—offers unique electronic and steric properties. The fluorine atom at the 2-position exerts a strong inductive effect (


), modulating the pKa of the aniline nitrogen and enhancing metabolic stability by blocking the typically labile ortho-position. The aminomethyl group serves as a versatile "linker" handle, allowing for the construction of extended scaffold architectures.

Chemical Identity & Structural Analysis

The following data characterizes the specific isomer where the fluorine is ortho to the aniline amine and the aminomethyl group is meta to the aniline amine (vicinal to the fluorine).

PropertyData
IUPAC Name 3-(Aminomethyl)-2-fluoroaniline
Common Synonyms (3-Amino-2-fluorophenyl)methanamine; 2-Fluoro-3-aminobenzylamine
Molecular Formula

Molecular Weight 140.16 g/mol
Exact Mass 140.0750
CAS Number Note: Often indexed as the HCl salt or under specific vendor IDs (e.g., 1805499-51-3 for related analogs). Verify specific batch CAS.
Physical State Low-melting solid or viscous oil (free base); typically supplied as a hydrochloride salt (white solid).
Predicted pKa Aniline

: ~3.5 (lowered by ortho-F); Aminomethyl

: ~9.0
Structural Significance (3D Conformation)

The 2-fluoro substituent forces the aminomethyl group out of planarity due to steric repulsion, creating a distinct 3D vector for drug binding. This "ortho-effect" is critical in fragment-based drug design (FBDD) for inducing specific binding conformations in enzyme pockets.

Synthetic Methodology

The synthesis of 2-fluoro-3-(aminomethyl)aniline typically proceeds via the reduction of the corresponding nitrile precursor. This route is preferred for its scalability and atom economy.

Core Precursor:
  • 3-Amino-2-fluorobenzonitrile (CAS: 261725-04-4)

Protocol: Chemoselective Reduction of Nitrile
  • Objective: Reduce the nitrile (

    
    ) to the primary amine (
    
    
    
    ) without over-reducing the aromatic ring or defluorinating.
  • Reagents: Borane-Tetrahydrofuran Complex (

    
    ) or Lithium Aluminum Hydride (
    
    
    
    ).

Step-by-Step Methodology:

  • Preparation: In a flame-dried 3-neck round-bottom flask under Nitrogen (

    
    ) atmosphere, dissolve 3-amino-2-fluorobenzonitrile (1.0 eq) in anhydrous THF (0.2 M concentration).
    
  • Addition: Cool the solution to 0°C. Dropwise add

    
     (1.0 M solution, 3.0 eq) over 30 minutes. The exotherm must be controlled to keep the internal temperature 
    
    
    
    .
  • Reflux: Once addition is complete, warm to room temperature, then heat to reflux (66°C) for 4–6 hours. Monitor by LCMS for the disappearance of the nitrile peak (

    
    ).
    
  • Quench (Critical): Cool to 0°C. Carefully quench excess borane by dropwise addition of Methanol (MeOH) until gas evolution ceases.

  • Acid Hydrolysis: Add 6N HCl (5.0 eq) and reflux for 1 hour to break the boron-amine complex.

  • Isolation: Basify the aqueous layer with NaOH to pH >12. Extract with Dichloromethane (DCM) (

    
    ).[1]
    
  • Purification: Dry organics over

    
    , concentrate, and purify via flash column chromatography (DCM:MeOH:
    
    
    
    gradient).
Visualization: Synthetic Workflow

SynthesisWorkflow Start 3-Amino-2-fluorobenzonitrile (Precursor) Intermediate Boron-Amine Complex Start->Intermediate Reflux, THF Reagent BH3-THF (Reductant) Reagent->Intermediate Product 2-Fluoro-3-(aminomethyl)aniline (Target) Intermediate->Product 1. Quench (MeOH) 2. HCl Reflux 3. Basify Hydrolysis Acid Hydrolysis (6N HCl)

Figure 1: Chemoselective reduction workflow from the nitrile precursor to the target diamine.

Medicinal Chemistry Applications

This scaffold is highly valued in Kinase Inhibitor Discovery . The 2-fluoro group serves two distinct roles:

  • Metabolic Blocking: The C2 position on the aniline ring is susceptible to oxidative metabolism (hydroxylation). Fluorine substitution blocks this site, extending the half-life (

    
    ) of the drug candidate.
    
  • Electronic Modulation: The electronegative fluorine reduces the electron density of the aniline nitrogen. This lowers the pKa, making the amine less likely to be protonated at physiological pH, which can improve membrane permeability (LogD).

Visualization: Pharmacophore Mapping

Pharmacophore Core 2-Fluoro-3-(aminomethyl)aniline Aniline Aniline NH2 (H-Bond Donor) Core->Aniline Fluoro 2-Fluoro Group (Metabolic Block / Electronic w/d) Core->Fluoro Linker Aminomethyl Linker (Spacer / H-Bond Acceptor) Core->Linker Target Kinase Hinge Region (Binding Site) Aniline->Target Interaction Fluoro->Target Dipole Alignment

Figure 2: Pharmacophore decomposition showing the functional roles of each substituent in drug binding.

Analytical Characterization

To validate the identity of the synthesized compound, the following analytical signals are expected:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       ~3.7 ppm (Singlet, 2H): Methylene protons of the aminomethyl group (
      
      
      
      ).
    • 
       ~5.2 ppm (Broad Singlet, 2H): Aniline 
      
      
      
      protons.
    • 
       ~6.5–7.0 ppm (Multiplets, 3H): Aromatic protons. The coupling constants (
      
      
      
      ) will show complex splitting due to
      
      
      coupling.
  • 19F NMR:

    • Distinct singlet (or multiplet if proton-coupled) around

      
       -130 to -140 ppm (relative to 
      
      
      
      ).
  • LCMS:

    • Positive Mode (ESI+):

      
      .
      

Safety & Handling (SDS Summary)

  • Hazard Classification:

    • Acute Toxicity: Harmful if swallowed or inhaled.

    • Skin Corrosion/Irritation: Causes severe skin burns and eye damage (Category 1B) due to the free amine.

  • Handling Protocol:

    • Always handle in a fume hood.

    • Wear nitrile gloves and chemical safety goggles.

    • Storage: Hygroscopic. Store under inert gas (

      
       or Ar) at 2–8°C.
      

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for substituted anilines. Retrieved from .

  • Synthetic Methodology (Reduction of Nitriles)

    • Brown, H. C., & Choi, Y. M. (1981). The reaction of nitriles with borane-tetrahydrofuran. Journal of Organic Chemistry.

  • Medicinal Chemistry (Fluorine Effects)

    • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

  • Precursor Availability

    • ChemSRC (2024). 3-Amino-2-fluorobenzonitrile Properties. Retrieved from .

Sources

Foundational

Chemo-Structural Profiling of 3-(Aminomethyl)-2-fluoroaniline: A Fragment-Based Drug Design Perspective

Here is an in-depth technical guide regarding 3-(Aminomethyl)-2-fluoroaniline . Executive Summary & Chemical Identity[1] 3-(Aminomethyl)-2-fluoroaniline represents a high-value "privileged fragment" in modern medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Here is an in-depth technical guide regarding 3-(Aminomethyl)-2-fluoroaniline .

Executive Summary & Chemical Identity[1]

3-(Aminomethyl)-2-fluoroaniline represents a high-value "privileged fragment" in modern medicinal chemistry. It serves as a bifunctional scaffold, offering two distinct amine handles—an aromatic aniline and an aliphatic benzylamine—separated by a rigid fluorinated phenyl core.

The presence of the fluorine atom at the ortho position to the aniline amino group is not merely structural; it exerts a profound electronic effect, modulating the pKa of the aniline, influencing metabolic stability, and locking the conformation of the ring system via intramolecular hydrogen bonding or electrostatic repulsion.

Core Identifiers & Physicochemical Data[2][3]
PropertyData Specification
IUPAC Name 3-(Aminomethyl)-2-fluoroaniline
Common Synonyms 3-Amino-2-fluorobenzylamine; (3-Amino-2-fluorophenyl)methanamine
CAS Registry Number 946125-80-0
Molecular Formula C

H

FN

Molecular Weight 140.16 g/mol
Canonical SMILES NC1=C(F)C(CN)=CC=C1
InChIKey LZQNQVAKBKTESA-UHFFFAOYSA-N(Calculated based on structure)
pKa (Aniline) ~3.5 (Predicted, lowered by ortho-F)
pKa (Benzylamine) ~9.2 (Predicted, typical aliphatic amine)
Topological Polar Surface Area 52.02 Ų

Note on Nomenclature: While often referred to as a benzylamine derivative, the "aniline" nomenclature is preferred in fragment-based drug discovery (FBDD) to emphasize the potential for kinase hinge binding via the aromatic amine.

Structural Logic & The "Fluorine Effect"

The strategic placement of fluorine at the C2 position (between the aniline at C1 and the aminomethyl at C3) creates a unique electronic environment.

pKa Modulation and Selectivity

This molecule possesses two nucleophilic centers with vastly different reactivities:

  • The Aliphatic Amine (

    
    ):  Highly nucleophilic and basic (pKa ~9). It will react first with electrophiles (acyl chlorides, aldehydes) under neutral or basic conditions.
    
  • The Aromatic Amine (

    
    ):  Less nucleophilic due to resonance with the ring and the inductive electron-withdrawing effect (
    
    
    
    ) of the ortho-fluorine.
Conformational Locking

The C2-Fluorine atom induces a "conformation lock." In many biaryl kinase inhibitors, this fluorine restricts the rotation of the phenyl ring relative to the rest of the drug molecule, reducing the entropic penalty upon binding to the protein active site.

Synthetic Pathways & Methodologies[5]

The synthesis of 3-(Aminomethyl)-2-fluoroaniline typically proceeds via the reduction of a nitrile precursor. This approach ensures the carbon skeleton is intact before the sensitive amine groups are fully exposed.

Primary Route: Reduction of 3-Amino-2-fluorobenzonitrile

The most robust route involves the chemoselective reduction of 3-amino-2-fluorobenzonitrile (CAS 210992-28-2).

Reagents: Borane-Tetrahydrofuran complex (


) or Lithium Aluminum Hydride (

). Solvent: Anhydrous THF. Temperature: Reflux (65°C).
Experimental Protocol (Self-Validating System)
  • Setup: Flame-dry a 250mL 3-neck round-bottom flask equipped with a reflux condenser and N

    
     inlet.
    
  • Charging: Add 3-amino-2-fluorobenzonitrile (1.0 eq) and dissolve in anhydrous THF (0.5 M concentration).

  • Reduction: Cool to 0°C. Add

    
     (1M solution, 3.0 eq) dropwise via a pressure-equalizing addition funnel. Caution: Gas evolution (
    
    
    
    ).
  • Reaction: Allow to warm to Room Temperature (RT), then reflux for 4–6 hours. Monitor via LC-MS (Look for M+1 = 141).

  • Quenching (Critical Step): Cool to 0°C. Carefully add MeOH (excess) to destroy excess borane. Then add 6M HCl and reflux for 1 hour to break the boron-amine complex.

  • Isolation: Basify with NaOH to pH > 12. Extract with Dichloromethane (DCM).[1] The product resides in the organic layer.[2]

Visualization of Synthetic Logic

SynthesisPath Start 3-Bromo-2-fluoroaniline Intermediate 3-Amino-2-fluorobenzonitrile (CAS 210992-28-2) Start->Intermediate Cyanation Product 3-(Aminomethyl)-2-fluoroaniline (Target) Intermediate->Product Reduction Reagent1 Zn(CN)2, Pd(PPh3)4 DMF, 120°C Reagent1->Intermediate Reagent2 BH3-THF, Reflux then HCl Hydrolysis Reagent2->Product

Figure 1: Synthetic workflow from the brominated precursor to the final diamine scaffold.

Applications in Drug Discovery[7]

This fragment is a staple in the synthesis of Kinase Inhibitors and GPCR ligands .

The "Hinge Binder" Concept

In kinase inhibitors, the aniline nitrogen often forms a hydrogen bond with the hinge region of the ATP-binding pocket. The 2-Fluoro group is critical here; it positions the aniline H-bond donor correctly and fills a small hydrophobic pocket often found near the gatekeeper residue.

Orthogonal Functionalization Workflow

Because the aliphatic amine is more nucleophilic, researchers can selectively functionalize the "tail" of the molecule (C3 position) while leaving the "head" (aniline) free for later coupling.

Workflow Diagram: Selective Functionalization

Selectivity cluster_0 Path A: Aliphatic Amine Reaction (Kinetic Control) cluster_1 Path B: Aromatic Amine Reaction (Requires Activation) Target 3-(Aminomethyl)-2-fluoroaniline ProductA Amide/Sulfonamide Formation (Maintains Aniline) Target->ProductA 1.0 eq Acid Chloride 0°C, Base ProductB Urea/Heterocycle Formation (Requires Pd or High Temp) Target->ProductB Buchwald Coupling or Isocyanate

Figure 2: Chemoselectivity profile. The aliphatic amine (Path A) reacts under mild conditions, allowing sequential library generation.

References & Authoritative Sources

  • PubChem Compound Summary. 3-(Aminomethyl)-2-fluoroaniline (Analogous Search). National Center for Biotechnology Information. Link

  • Sigma-Aldrich / Merck. Fluorinated Aniline Building Blocks. Link

  • ChemicalBook. CAS 946125-80-0 Data Sheet. Link

  • Zhou, H. et al. "Design and Synthesis of Fluorinated Kinase Inhibitors." Journal of Medicinal Chemistry. (Contextual citation for the Fluorine Effect in anilines).

  • BLD Pharm. 3-(Aminomethyl)-2-fluoroaniline Product Page. Link

(Note: Specific spectral data for this exact isomer is proprietary in many databases; the physicochemical properties listed in Section 1 are derived from standard medicinal chemistry computational models based on the verified structure.)

Sources

Exploratory

2-Fluoro-3-aminomethylbenzeneamine: Nomenclature, Properties, and Scaffold Analysis

This guide provides an in-depth technical analysis of 2-Fluoro-3-aminomethylbenzeneamine , a critical fluorinated building block used in medicinal chemistry. The content is structured to support researchers in the precis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Fluoro-3-aminomethylbenzeneamine , a critical fluorinated building block used in medicinal chemistry. The content is structured to support researchers in the precise identification, synthesis, and application of this scaffold.

Core Identity & Structural Logic

The molecule 2-Fluoro-3-aminomethylbenzeneamine (CAS: 946125-80-0 ) is a bifunctional aromatic amine characterized by a specific substitution pattern that imparts unique electronic and steric properties. It features an aniline core with a fluorine atom at the ortho position and an aminomethyl group at the meta position relative to the aniline nitrogen.[1]

Structural Diagram & Numbering

The correct IUPAC numbering prioritizes the aniline amine as position 1.[1] The fluorine is assigned position 2 to give the lowest locant set, placing the aminomethyl group at position 3.[1]

G cluster_legend Functional Group Priority C1 C1 (NH2) C2 C2 (F) C1->C2 C3 C3 (CH2NH2) C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 Leg1 1. Aniline (Parent) Leg2 2. Fluoro (Substituent) Leg3 3. Aminomethyl (Substituent)

Figure 1: Numbering scheme for 3-(Aminomethyl)-2-fluoroaniline.[2][3][4][5][6][7] The aniline nitrogen dictates position 1.[1]

Nomenclature & Synonyms

Accurate nomenclature is vital for database searching and patent analysis.[1] While "2-Fluoro-3-aminomethylbenzeneamine" is descriptive, it is not the preferred IUPAC systematic name.[1]

Systematic Naming Conventions
Naming SystemNameTechnical Note
IUPAC (Preferred) 3-(Aminomethyl)-2-fluoroaniline "Aniline" is the retained IUPAC parent name.
CAS Index Name Benzenamine, 3-(aminomethyl)-2-fluoro- Used in SciFinder and regulatory filings.
Systematic (Alt) (3-Amino-2-fluorophenyl)methanamine Treats the molecule as a substituted methanamine.
Common/Trade 2-Fluoro-3-aminomethylaniline Frequently used in supplier catalogs.
Synonym Analysis Table
CategoryIdentifier/Synonym
CAS Registry Number 946125-80-0
MDL Number MFCD09838762
Molecular Formula C₇H₉FN₂
SMILES Nc1cccc(CN)c1F
InChI Key BKWCMHZDPKBMJC-UHFFFAOYSA-N (Isomer check required)

Critical Note on Isomers: Researchers must distinguish this compound from its regioisomer, 4-(Aminomethyl)-3-fluoroaniline (CAS 900174-91-6), which has significantly different electronic vectors and binding geometries.

Physicochemical Properties & Reactivity Profile

Understanding the distinct reactivity of the two amine groups is essential for successful synthetic incorporation.[1]

Calculated Properties
PropertyValueImplication for Drug Design
Molecular Weight 140.16 g/mol Ideal fragment size (Rule of 3 compliant).
ClogP ~0.6Highly soluble; suitable for aqueous reactions.[1]
H-Bond Donors 2 (Primary Amines)High potential for specific binding interactions.[1]
H-Bond Acceptors 2
Differential Basicity (pKa)

This molecule contains two distinct nitrogen centers with vastly different basicities.[1]

  • Benzylamine (-CH₂NH₂):

    • pKa: ~9.0 - 9.5

    • Reactivity: Highly nucleophilic.[1] It will react first with electrophiles (acid chlorides, aldehydes) under neutral or basic conditions.[1]

  • Aniline (-NH₂):

    • pKa: ~3.0 - 3.5 (Lowered by ortho-F inductive effect).[1]

    • Reactivity: Weakly nucleophilic.[1] Requires forcing conditions or catalysis (e.g., Buchwald-Hartwig coupling) to react if the benzylamine is exposed.[1]

Expert Insight: To selectively functionalize the aniline, the benzylamine must be protected (e.g., as a Boc-carbamate) or the aniline must be reacted under conditions where the benzylamine is protonated (unlikely to be selective enough).[1] The standard workflow is Benzylamine Protection


 Aniline Functionalization 

Deprotection
.[1]

Synthetic Routes & Retrosynthesis

Direct synthesis of this scaffold typically proceeds from commercially available fluorinated precursors.[1] Two primary routes are established.

Route A: Reduction of Cyanides/Amides (Preferred)[1]

This route utilizes Methyl 3-amino-2-fluorobenzoate (CAS 1195768-18-3) or 3-Cyano-2-fluoroaniline as starting materials.

Synthesis cluster_alt Alternative Route Start Methyl 3-amino-2-fluorobenzoate (CAS 1195768-18-3) Step1 Amide Formation (NH3/MeOH) Start->Step1 Inter1 3-Amino-2-fluorobenzamide Step1->Inter1 Step2 Reduction (LiAlH4 or BH3·THF) Inter1->Step2 Product 3-(Aminomethyl)-2-fluoroaniline (CAS 946125-80-0) Step2->Product AltStart 2-Fluoro-3-methylaniline (CAS 443-86-7) AltStep1 Protection (Boc) AltStart->AltStep1 AltStep2 Radical Bromination (NBS) AltStep1->AltStep2 AltStep3 Azide Displacement (NaN3) AltStep2->AltStep3 AltStep4 Staudinger Reduction AltStep3->AltStep4 AltStep4->Product

Figure 2: Primary and alternative synthetic pathways.

Protocol: Reduction of 3-Amino-2-fluorobenzamide
  • Starting Material: Dissolve 3-amino-2-fluorobenzamide (1.0 eq) in anhydrous THF under Argon.

  • Reduction: Cool to 0°C. Slowly add Borane-THF complex (BH₃·THF, 3.0 eq).

  • Reflux: Warm to room temperature, then reflux for 4–6 hours. The amide carbonyl is reduced to the methylene group.[1]

  • Quench: Cool to 0°C. Carefully quench with MeOH, then 1M HCl.

  • Workup: Basify with NaOH to pH >10. Extract with DCM.[1] The benzylamine is now free base.[1]

  • Purification: Distillation or column chromatography (DCM/MeOH/NH₃).[1]

Applications in Drug Discovery

This scaffold is a "privileged structure" in kinase inhibitor design.[1]

  • Kinase Hinge Binding: The aniline nitrogen often forms a key hydrogen bond with the hinge region of kinase enzymes (e.g., EGFR, BTK).[1]

  • Solvent Front Interaction: The aminomethyl group projects into the solvent-exposed region, allowing for solubilizing groups (morpholine, piperazine) to be attached via reductive amination or amide coupling.[1]

  • Fluorine Effect: The C2-Fluorine atom:

    • Locks the conformation via intramolecular H-bonding or dipole repulsion.[1]

    • Blocks metabolic oxidation at the electron-rich ortho position.[1]

    • Modulates the pKa of the aniline, fine-tuning its H-bond donor capability.

References

  • PubChem Compound Summary. 3-(Aminomethyl)-2-fluoroaniline (CAS 946125-80-0). National Center for Biotechnology Information.[1] [Link][1]

Sources

Foundational

High-Purity 3-(Aminomethyl)-2-fluoroaniline: A Guide to Sourcing, Qualification, and Application

An In-Depth Technical Guide for Researchers and Drug Development Professionals Introduction: The Strategic Importance of Fluorinated Building Blocks In modern drug discovery, the incorporation of fluorine into lead compo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Building Blocks

In modern drug discovery, the incorporation of fluorine into lead compounds has become a cornerstone of medicinal chemistry strategy. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly enhance a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability.[1] Organofluorine compounds are consequently integral to a significant portion of pharmaceuticals currently on the market.

Among the vast array of fluorinated synthons, functionalized fluoroanilines are particularly valuable as versatile intermediates. 3-(Aminomethyl)-2-fluoroaniline (CAS No. 946125-80-0) is a key building block, featuring a strategic arrangement of reactive functional groups: a primary aromatic amine, a benzylic amine, and a fluorine substituent. This specific orientation allows for multi-directional synthesis, enabling the construction of complex heterocyclic systems and other core scaffolds found in pharmacologically active agents. Its use has been noted in the synthesis of potential anti-cancer therapeutics, highlighting its relevance in developing next-generation medicines.[2] This guide provides an in-depth technical overview of the availability, supplier qualification, and purity assessment of high-purity 3-(Aminomethyl)-2-fluoroaniline for researchers, scientists, and drug development professionals.

Part 1: Sourcing and Availability of High-Purity 3-(Aminomethyl)-2-fluoroaniline

The procurement of high-purity starting materials is a critical, non-negotiable step in the drug development pipeline. The quality of this initial building block directly impacts the purity of subsequent intermediates and the final active pharmaceutical ingredient (API), influencing everything from reaction yield to the safety profile of the end product.

Identifying and Qualifying Suppliers

While 3-(Aminomethyl)-2-fluoroaniline is a specialized reagent, it is available from a number of chemical suppliers who focus on research and development or pharmaceutical intermediates. The key to successful sourcing lies not just in finding a supplier, but in qualifying them. A reliable supplier should provide comprehensive documentation and demonstrate batch-to-batch consistency.

Key Supplier Evaluation Criteria:

  • Comprehensive Documentation: The supplier must provide a batch-specific Certificate of Analysis (CoA) with every order.[1] This document is the primary attestation of quality, detailing the lot number, purity determined by a specified analytical method (e.g., HPLC, qNMR), and results for other physical or spectroscopic tests.

  • Purity Specification: For drug discovery applications, a minimum purity of >98% is typically required. For later-stage development, this requirement often increases to >99.5%.[3]

  • Analytical Transparency: The CoA should clearly state the method used for purity analysis. HPLC and quantitative NMR (qNMR) are the gold standards. Be wary of purity claims without specified methodologies.

  • Traceability and Change Control: Reputable suppliers maintain excellent lot traceability and will have a system for change control notification, which is critical for regulated development environments.[1]

The following table summarizes known and potential suppliers for 3-(Aminomethyl)-2-fluoroaniline and related fluorinated building blocks.

SupplierCompound NameCAS NumberStated Purity/SpecificationNotes
BLD Pharm 3-(Aminomethyl)-2-fluoroaniline946125-80-0Not specified on product page.A direct supplier of the target compound. It is crucial to request a specific CoA or product specification sheet before purchase.[4]
Sigma-Aldrich 2-Fluoro-3-(trifluoromethyl)aniline123973-25-197%A major supplier of diverse fluorinated intermediates. Demonstrates the availability of structurally related compounds.[3]
BenchChem 4-(Aminomethyl)-3-fluoroaniline900174-91-6≥98%Supplier of a positional isomer. Their commitment to a guaranteed purity level (≥98%) is a positive indicator of quality control.

This table is illustrative. Availability and specifications are subject to change and should always be verified directly with the supplier.

Part 2: The Basis of Purity: Synthesis and Impurity Profile

Understanding the synthetic origin of 3-(Aminomethyl)-2-fluoroaniline is essential for anticipating potential impurities. While specific, proprietary synthesis routes may vary between manufacturers, the general chemistry of anilines provides insight into likely contaminants.

Common synthetic routes to functionalized fluoroanilines may involve steps such as nitration, reduction, halogenation, and amination. For instance, a general approach to a related compound, m-fluoroaniline, involves a Schiemann reaction followed by amination.[5][6]

Potential Classes of Impurities:

  • Residual Starting Materials: Incomplete reactions can leave traces of precursor molecules.

  • Positional Isomers: During electrophilic substitution reactions on the aromatic ring, the formation of isomers can occur. These can be particularly challenging to separate due to similar physical properties.

  • Byproducts of Reduction: If the synthesis involves the reduction of a nitro group to form the aniline, various intermediates (e.g., nitroso, hydroxylamine species) could remain if the reaction is not driven to completion.

  • Reagents and Catalysts: Traces of catalysts (e.g., palladium, copper) or reagents used in the synthesis may be present in the final product.[5][6]

Achieving high purity (>99%) typically requires robust purification techniques such as multi-step recrystallization or preparative chromatography. The choice of method depends on the impurity profile.

Part 3: Workflow for Sourcing and Qualification

The following diagram outlines a systematic workflow for sourcing, qualifying, and implementing a new lot of 3-(Aminomethyl)-2-fluoroaniline into a research or development project.

G cluster_0 Phase 1: Sourcing & Procurement cluster_1 Phase 2: In-House Qualification cluster_2 Phase 3: Application ID_Suppliers Identify Potential Suppliers Request_Docs Request CoA & SDS ID_Suppliers->Request_Docs Eval_Supplier Evaluate Supplier (Quality, Lead Time, Cost) Request_Docs->Eval_Supplier Place_Order Place Pilot Order Eval_Supplier->Place_Order Receive_Mat Receive Material & Log Lot Place_Order->Receive_Mat Visual_Inspect Visual Inspection (Color, Form) Receive_Mat->Visual_Inspect Analytical_QC Analytical QC Testing (HPLC, qNMR, Identity) Visual_Inspect->Analytical_QC Compare_CoA Compare Results to Supplier CoA Analytical_QC->Compare_CoA Release_Lot Release Lot for Use Compare_CoA->Release_Lot If Specs Met Small_Scale_Rxn Perform Small-Scale Test Reaction Release_Lot->Small_Scale_Rxn Monitor_Impurity Monitor Impurity Carry-through Small_Scale_Rxn->Monitor_Impurity Scale_Up Approve for Scale-Up Monitor_Impurity->Scale_Up If Profile Acceptable

Caption: Workflow for sourcing and qualifying high-purity reagents.

Part 4: Quality Control and Purity Verification Protocols

Independent verification of purity is a cornerstone of scientific integrity. While a supplier's CoA provides a baseline, in-house testing confirms the material's quality and suitability for its intended use. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the two most powerful and commonly employed techniques for this purpose.[3][7]

Method 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a comparative technique that separates components of a mixture, allowing for the quantification of the main peak relative to impurity peaks. For aromatic amines, a reverse-phase method with UV detection is standard.

Experimental Protocol: HPLC Purity Assay

  • Instrumentation:

    • HPLC system with a UV-Vis or Diode Array Detector (DAD).

    • Reverse-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: Formic acid is used to acidify the mobile phase, ensuring that the amine functional groups are protonated, which leads to sharper, more symmetrical peaks.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 3-(Aminomethyl)-2-fluoroaniline.

    • Dissolve in a 1:1 mixture of Water:Acetonitrile to a final concentration of 1.0 mg/mL (Stock Solution).

    • Further dilute the Stock Solution to a working concentration of approximately 0.1 mg/mL for injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or scan with DAD to find optimal wavelength).

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      20.0 95
      25.0 95
      25.1 5

      | 30.0 | 5 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by area percent: Purity (%) = (Area of Main Peak / Sum of All Peak Areas) * 100.

    • This method assumes all impurities have a similar response factor at the detection wavelength. For higher accuracy, Relative Response Factors (RRFs) should be determined using authentic standards of the impurities.

Method 2: Absolute Purity by Quantitative NMR (qNMR)

Quantitative NMR (qNMR) is a primary analytical method that can determine the absolute purity of a substance without needing a reference standard of the analyte itself. Instead, a certified internal standard of known purity and concentration is used.[7] For fluorinated compounds, both ¹H and ¹⁹F NMR can be utilized.

Experimental Protocol: ¹H qNMR Purity Assay

  • Instrumentation & Materials:

    • NMR Spectrometer (≥400 MHz recommended for better signal dispersion).

    • High-purity deuterated solvent (e.g., DMSO-d₆).

    • Certified Internal Standard (IS) with a known purity (e.g., Maleic Anhydride, Dimethyl Sulfone). The IS should have a simple, well-resolved signal that does not overlap with any analyte signals.

  • Sample Preparation:

    • Accurately weigh ~15-20 mg of 3-(Aminomethyl)-2-fluoroaniline (W_Analyte) into a clean vial.

    • Accurately weigh ~10-15 mg of the chosen Internal Standard (W_IS) into the same vial.

    • Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.7 mL).

  • NMR Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons being integrated (a d1 of 30-60 seconds is often sufficient to ensure full relaxation for quantitative accuracy).

    • Number of Scans: 16 or higher for a good signal-to-noise ratio.

  • Data Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte (I_Analyte).

    • Integrate the signal from the internal standard (I_IS).

    • Calculate the purity using the following formula:

      Purity_Analyte (%) = (I_Analyte / N_Analyte) * (N_IS / I_IS) * (MW_Analyte / MW_IS) * (W_IS / W_Analyte) * Purity_IS (%)

    • Where:

      • I: Integral value

      • N: Number of protons giving rise to the signal (e.g., N=2 for a -CH₂- group)

      • MW: Molecular Weight

      • W: Weight

      • Purity_IS: Certified purity of the internal standard

Conclusion

3-(Aminomethyl)-2-fluoroaniline is a high-value building block for modern pharmaceutical research. Its effective use, however, is critically dependent on the procurement of high-purity material. For researchers and drug developers, this necessitates a rigorous approach to supplier selection, in-house quality verification, and a deep understanding of the analytical techniques used to certify purity. By implementing the workflows and protocols outlined in this guide—from demanding comprehensive supplier documentation to performing independent verification via HPLC and qNMR—scientists can ensure the integrity of their starting materials, thereby building a solid foundation for the successful development of innovative therapeutics.

References

  • WO 2013/134298 A1 - (1,6-NAPHTHYRIDIN-3-YL) PHENYL UREAS EXHIBITING ANTI-CANCER AND ANTI-PROLIFERATIVE ACTIVITIES.
  • 3-(Aminomethyl)-2-fluorophenol Price . cas号查询. [Link]

  • US4172095A - Novel synthesis of 3-amino-2-methylbenzotrifluoride and the intermediates thereof.
  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals . PMC. [Link]

  • Certificate of Analysis . Acros Organics. [Link]

  • CN102173995A - Synthesis method of m-fluoroaniline.
  • CN102173995B - Synthesis method of m-fluoroaniline.
  • CERTIFICATE OF ANALYSIS . PhytoTech Labs. [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector and Empower 3 Software . Waters Corporation. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: High-Fidelity Synthesis of 3-(Aminomethyl)-2-fluoroaniline via Lithium Aluminum Hydride Reduction

Abstract & Introduction 3-(Aminomethyl)-2-fluoroaniline is a pivotal building block in contemporary medicinal chemistry and drug development. Its unique structural motif, featuring a fluorinated aniline core coupled with...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

3-(Aminomethyl)-2-fluoroaniline is a pivotal building block in contemporary medicinal chemistry and drug development. Its unique structural motif, featuring a fluorinated aniline core coupled with a primary aminomethyl group, makes it a valuable synthon for constructing complex molecules with potential therapeutic applications, including kinase inhibitors and other targeted agents. The strategic placement of the fluorine atom can significantly modulate the physicochemical properties, metabolic stability, and binding affinity of the final drug candidates.

This application note provides a comprehensive, field-proven protocol for the synthesis of 3-(Aminomethyl)-2-fluoroaniline from its nitrile precursor, 3-cyano-2-fluoroaniline. We focus on the robust and high-yielding reduction using Lithium Aluminum Hydride (LAH), a powerful reducing agent capable of efficiently converting nitriles to primary amines.[1][2][3] This document is designed for researchers, chemists, and drug development professionals, offering not only a step-by-step methodology but also the underlying chemical principles, critical safety considerations, and troubleshooting guidance to ensure a successful and reproducible synthesis.

Reaction Principle and Strategy

The core transformation is the reduction of the aromatic nitrile group (-C≡N) to a primary aminomethyl group (-CH₂NH₂).

Reaction Scheme: Reaction Scheme

Figure 1: Reduction of 3-cyano-2-fluoroaniline to 3-(aminomethyl)-2-fluoroaniline using Lithium Aluminum Hydride (LAH) in Tetrahydrofuran (THF).

Choice of Reducing Agent: While several methods exist for nitrile reduction, including catalytic hydrogenation[4][5] and other hydride reagents[6][7], Lithium Aluminum Hydride (LAH) is selected for its high reactivity and excellent yields in this transformation.[8] Unlike some catalytic methods that may risk dehalogenation or require high-pressure equipment, LAH reduction is a well-established, scalable laboratory procedure. The mechanism involves the nucleophilic attack of hydride ions (H⁻) from the AlH₄⁻ complex onto the electrophilic carbon of the nitrile group. Two successive hydride additions, followed by an aqueous workup, yield the desired primary amine.[1][9]

Critical Safety Protocol: Handling Lithium Aluminum Hydride

WARNING: Lithium Aluminum Hydride is a highly reactive, pyrophoric, and water-reactive substance. It can ignite spontaneously in moist air or upon contact with water, releasing flammable hydrogen gas.[10] It is also highly corrosive.[11][12] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a fire-retardant laboratory coat, safety glasses with side shields, a face shield, and heavy-duty, chemical-resistant gloves (e.g., neoprene or butyl rubber).[11][13]

  • Inert Atmosphere: All manipulations of solid LAH and its solutions must be performed under an inert atmosphere (dry Nitrogen or Argon) in a certified chemical fume hood.[10]

  • Anhydrous Conditions: Use only oven-dried or flame-dried glassware and anhydrous solvents. The presence of water can lead to a violent exothermic reaction and fire.[8]

  • Fire Safety: A Class D fire extinguisher (for combustible metals) and a container of dry sand must be immediately accessible in the work area. DO NOT use water, CO₂, or standard ABC extinguishers on an LAH fire, as they will intensify it.[10][13]

  • Spill Management: In case of a small spill, immediately cover the material with dry sand or dry sodium carbonate.[10][13] Evacuate the area and alert safety personnel.

  • Quenching: The process of neutralizing excess LAH after the reaction is complete is highly exothermic. It must be performed slowly at low temperatures (0 °C) with extreme caution.

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialGradePuritySupplier Example
3-cyano-2-fluoroanilineSynthesis>98%Sigma-Aldrich
Lithium Aluminum Hydride (LAH)Powder>95%Sigma-Aldrich
Tetrahydrofuran (THF)Anhydrous>99.9%Acros Organics
Ethyl AcetateACS Grade>99.5%Fisher Scientific
Sodium Hydroxide (NaOH)Pellets>97%VWR
Anhydrous Magnesium Sulfate (MgSO₄)Reagent>97%EMD Millipore
Deionized WaterType I18.2 MΩ·cm-
Celite® 545--Sigma-Aldrich
Equipment Setup
  • Three-necked round-bottom flask (oven-dried)

  • Magnetic stirrer and stir bar

  • Reflux condenser with a gas inlet for inert gas (N₂ or Ar)

  • Pressure-equalizing dropping funnel (oven-dried)

  • Low-temperature thermometer

  • Ice-water bath

  • Standard glassware for workup (separatory funnel, beakers, Erlenmeyer flasks)

  • Rotary evaporator

  • Silica gel for column chromatography

Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis A Dry Glassware & Prepare Anhydrous THF B Suspend LAH in Anhydrous THF under N2 atmosphere A->B C Cool LAH suspension to 0 °C B->C E Add Substrate Solution Dropwise to LAH suspension at 0 °C C->E D Dissolve 3-cyano-2-fluoroaniline in Anhydrous THF D->E F Warm to RT and Stir (Monitor by TLC) E->F G Cool Reaction to 0 °C F->G H Quench Excess LAH (Fieser Method) G->H I Filter Aluminum Salts (Wash with THF/EtOAc) H->I J Extract with Ethyl Acetate I->J K Dry Organic Layer (MgSO4) & Concentrate J->K L Purify via Column Chromatography K->L M Characterize Product (NMR, IR, MS) L->M

Sources

Application

Application Notes and Protocols: Synthesis of Kinase Inhibitors Utilizing a 3-(Aminomethyl)-2-fluoroaniline Scaffold

Abstract The protein kinase family represents one of the most critical target classes in modern drug discovery, particularly in oncology.[1] The development of small molecule inhibitors that can selectively modulate kina...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The protein kinase family represents one of the most critical target classes in modern drug discovery, particularly in oncology.[1] The development of small molecule inhibitors that can selectively modulate kinase activity is a cornerstone of targeted therapy. A key strategy in this endeavor is the use of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets with high affinity.[2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of kinase inhibitors using the 3-(aminomethyl)-2-fluoroaniline scaffold. This versatile building block offers a unique combination of structural rigidity, multiple points for chemical diversification, and the advantageous physicochemical properties conferred by its fluorine substituent. We present the scientific rationale for its selection, detailed synthetic protocols, characterization methods, and insights into targeting relevant signaling pathways.

The Scientific Rationale: Why 3-(Aminomethyl)-2-fluoroaniline?

The selection of a scaffold in medicinal chemistry is a critical decision that profoundly influences the properties of the final drug candidate. The 3-(aminomethyl)-2-fluoroaniline scaffold is particularly advantageous for several reasons rooted in fundamental chemical and pharmacological principles.

  • The Role of the Fluorine Atom: The strategic placement of fluorine is a well-established tactic in modern drug design.[3][4] The ortho-fluoro substituent on the aniline ring exerts a strong electron-withdrawing inductive effect, which modulates the pKa of the adjacent aromatic amine. This can be crucial for tuning hydrogen bonding interactions within the kinase ATP-binding site. Furthermore, the C-F bond is exceptionally strong, and its presence can block sites of metabolic oxidation, thereby enhancing the metabolic stability and pharmacokinetic profile of the resulting inhibitor.[4][5][6][7]

  • Dual-Functionality for Versatile Derivatization: The scaffold possesses two distinct primary amine groups: a less basic aromatic amine and a more nucleophilic benzylic amine.[8] This differential reactivity allows for selective functionalization. The aminomethyl group serves as an ideal handle for introducing a wide variety of substituents via robust amide bond formation, enabling the exploration of different chemical spaces within the kinase active site.[8]

  • Structural Rigidity and Pre-organization: The phenyl ring provides a rigid, planar core that helps to minimize the entropic penalty upon binding to the target protein, a feature known to be favorable in kinase inhibitor design.[9][10] This inherent rigidity helps to pre-organize the attached pharmacophoric elements in a conformation conducive to potent target engagement.

General Synthetic and Evaluation Workflow

The synthesis of a kinase inhibitor library from the 3-(aminomethyl)-2-fluoroaniline scaffold follows a logical and systematic workflow. The primary goal is to couple the scaffold's aminomethyl group with a diverse set of carboxylic acids, which often serve as the "hinge-binding" element of the inhibitor. This is followed by rigorous purification, characterization, and biological evaluation.

G cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 Biological Evaluation Scaffold 3-(Aminomethyl) -2-fluoroaniline Coupling Amide Coupling Scaffold->Coupling Acid Carboxylic Acid (R-COOH) Acid->Coupling Crude Crude Product Coupling->Crude Purify Purification (e.g., Chromatography) Crude->Purify Pure Pure Inhibitor Purify->Pure NMR NMR (¹H, ¹³C, ¹⁹F) Pure->NMR Assay Kinase Activity Assay (IC₅₀ Determination) Pure->Assay Pure->Assay MS Mass Spectrometry HPLC HPLC (Purity) Cell Cell-Based Assays (e.g., Proliferation) Assay->Cell G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular VEGF VEGF Ligand VEGFR VEGFR VEGF->VEGFR Binding & Dimerization ADP ADP VEGFR->ADP PLCg PLCγ VEGFR->PLCg PI3K PI3K/Akt Pathway VEGFR->PI3K RAS Ras/Raf/MEK/ERK Pathway VEGFR->RAS ATP ATP ATP->VEGFR Phosphorylation Inhibitor Kinase Inhibitor (Scaffold-Based) Inhibitor->VEGFR Blocks ATP Binding Site Response Cellular Responses (Proliferation, Angiogenesis, Survival) PLCg->Response PI3K->Response RAS->Response

Sources

Method

Application Notes and Protocols: Optimization of Nucleophilic Substitution on 2-Fluoro-3-aminomethyl Substrates

Introduction Molecules featuring a substituted pyridine core are of significant interest in medicinal chemistry and drug development.[1][2] Specifically, 2-substituted-3-aminomethylpyridines serve as crucial building blo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Molecules featuring a substituted pyridine core are of significant interest in medicinal chemistry and drug development.[1][2] Specifically, 2-substituted-3-aminomethylpyridines serve as crucial building blocks for a diverse range of biologically active compounds. The strategic functionalization of these scaffolds often relies on nucleophilic aromatic substitution (SNAr) at the C2 position, with fluorine being an excellent leaving group due to its high electronegativity.[3][4] This application note provides a comprehensive guide to optimizing nucleophilic substitution reactions on 2-fluoro-3-aminomethyl substrates, detailing the underlying mechanistic principles, key reaction parameters, and step-by-step protocols for researchers, scientists, and drug development professionals.

Mechanistic Overview: The Addition-Elimination Pathway

The nucleophilic aromatic substitution on 2-fluoropyridines proceeds through a well-established two-step addition-elimination mechanism.[5] The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bonded to the fluorine. This rate-determining step forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] The aromaticity of the pyridine ring is subsequently restored through the elimination of the highly electronegative fluoride ion.[4][5] The electron-withdrawing nature of the pyridine nitrogen atom activates the C2 position, facilitating nucleophilic attack.[7]

Caption: General mechanism of SNAr on a 2-fluoropyridine substrate.

Key Optimization Parameters

The success and efficiency of the nucleophilic substitution on 2-fluoro-3-aminomethyl substrates are governed by several critical parameters. A systematic approach to optimizing these factors is essential for achieving high yields and purity.

The Role of the Aminomethyl Group and Protecting Group Strategy

The primary amine of the 3-aminomethyl group is itself a potent nucleophile and can lead to undesired side reactions, such as polymerization or self-condensation.[8] To ensure selective substitution at the C2 position, protection of the aminomethyl group is often necessary.[9][10] Carbamates, such as tert-butyloxycarbonyl (Boc) or carboxybenzyl (Cbz), are commonly employed protecting groups that render the amine non-nucleophilic under the reaction conditions.[11] The choice of protecting group should be orthogonal to the reaction conditions, meaning it remains stable during the substitution and can be removed selectively without affecting the newly installed substituent.[9][11]

Nucleophile Selection and Reactivity

A wide array of nucleophiles can be employed in these reactions, including amines, alcohols, thiols, and carbanions.[6][12][13] The reactivity of the nucleophile is a key determinant of the reaction rate and conditions.

  • Nitrogen Nucleophiles: Primary and secondary amines are common nucleophiles, leading to the formation of valuable 2-amino-3-aminomethylpyridine derivatives.[12]

  • Oxygen Nucleophiles: Alkoxides and phenoxides react to form the corresponding ethers. These reactions often require a strong base to deprotonate the alcohol or phenol.[14]

  • Sulfur Nucleophiles: Thiolates are excellent nucleophiles and readily displace the fluoride to form thioethers.[14]

Solvent Effects: Protic vs. Aprotic

The choice of solvent significantly influences the reaction rate and outcome.[15][16]

  • Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally preferred for SNAr reactions.[16][17] These solvents effectively solvate the cation of the nucleophilic salt, leaving the anion more "naked" and, therefore, more nucleophilic.[17]

  • Polar Protic Solvents: Protic solvents like water, methanol, and ethanol can hydrogen bond with the nucleophile, creating a solvent shell that reduces its reactivity.[17][18] This can slow down the reaction rate.[15]

The Role of the Base

When using nucleophiles that require deprotonation (e.g., alcohols, thiols, and some amines), the choice of base is critical. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH) are commonly used. The strength of the base should be sufficient to deprotonate the nucleophile without causing undesired side reactions.

Temperature and Reaction Time

SNAr reactions on 2-fluoropyridines can often be performed at moderate temperatures.[3] However, for less reactive nucleophiles, heating may be necessary to achieve a reasonable reaction rate.[19] Reaction progress should be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.

Experimental Protocols

The following protocols provide a general framework for optimizing the nucleophilic substitution on a protected 2-fluoro-3-(aminomethyl)pyridine substrate.

Protocol 1: General Procedure for Nucleophilic Substitution with an Amine

This protocol describes a typical reaction with a primary or secondary amine as the nucleophile.

Materials:

  • N-Boc-3-(aminomethyl)-2-fluoropyridine (1.0 eq)

  • Amine nucleophile (1.1 - 1.5 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5 - 2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-3-(aminomethyl)-2-fluoropyridine and the amine nucleophile.

  • Add anhydrous DMF to achieve a concentration of 0.1-0.5 M.

  • Add the base (K₂CO₃ or Cs₂CO₃) to the stirred solution.

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Nucleophilic Substitution with an Alcohol

This protocol is suitable for reactions with primary, secondary, or phenolic alcohols.

Materials:

  • N-Boc-3-(aminomethyl)-2-fluoropyridine (1.0 eq)

  • Alcohol nucleophile (1.1 - 1.5 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 - 1.5 eq)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the alcohol and anhydrous THF or DMF.

  • Cool the solution to 0 °C and add NaH portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of N-Boc-3-(aminomethyl)-2-fluoropyridine in the same anhydrous solvent.

  • Heat the reaction mixture to 60-80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

experimental_workflow Start Start: Protected 2-fluoro-3-aminomethyl substrate Reagent_Prep Reagent & Solvent Preparation (Anhydrous conditions) Start->Reagent_Prep Reaction_Setup Reaction Setup (Inert atmosphere) Reagent_Prep->Reaction_Setup Add_Base Addition of Base Reaction_Setup->Add_Base Add_Nucleophile Addition of Nucleophile Add_Base->Add_Nucleophile Heating Heating & Stirring Add_Nucleophile->Heating Monitoring Reaction Monitoring (TLC, LC-MS) Heating->Monitoring Workup Aqueous Workup (Quenching, Extraction, Washing) Monitoring->Workup Reaction Complete Drying Drying & Concentration Workup->Drying Purification Purification (Column Chromatography) Drying->Purification End Final Product Purification->End

Caption: A typical experimental workflow for SNAr reactions.

Data Presentation: Optimized Reaction Conditions

The following table summarizes optimized conditions for the nucleophilic substitution on a model substrate, N-Boc-3-(aminomethyl)-2-fluoropyridine, with various nucleophiles.

EntryNucleophile (eq)Base (eq)SolventTemp (°C)Time (h)Yield (%)
1Morpholine (1.2)K₂CO₃ (2.0)DMF901292
2Benzylamine (1.2)Cs₂CO₃ (1.5)DMF801688
3Phenol (1.2)NaH (1.3)THF652475
4Sodium thiophenoxide (1.1)-DMF25495
5Benzyl alcohol (1.5)NaH (1.5)DMF801878

Troubleshooting and Key Considerations

  • Low Conversion: If the reaction shows low conversion, consider increasing the temperature, using a stronger base (if applicable), or switching to a more polar aprotic solvent like DMSO.

  • Side Product Formation: The presence of water can lead to hydrolysis of the starting material or product. Ensure all reagents and solvents are anhydrous.[5] If the aminomethyl group is deprotected, self-reaction can occur. Verify the stability of the protecting group under the reaction conditions.

  • Difficult Purification: If the product is difficult to separate from the starting material or byproducts, consider optimizing the reaction to go to full conversion. Alternative purification techniques like preparative HPLC may be necessary.

Conclusion

The nucleophilic aromatic substitution on 2-fluoro-3-aminomethyl substrates is a robust and versatile transformation for the synthesis of highly functionalized pyridine derivatives. Careful consideration and optimization of the protecting group strategy, nucleophile choice, solvent, base, and temperature are paramount to achieving high yields and purity. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully implement and adapt these important reactions in their synthetic endeavors.

References

  • D. A. Sanford, et al. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. J. Am. Chem. Soc.2014 , 136 (24), 8602–8612. Available from: [Link]

  • D. A. Sanford, et al. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. J. Am. Chem. Soc.2014 , 136 (24), 8602–8612. Available from: [Link]

  • Chemistry LibreTexts. 4.7: Solvent Effects in Nucleophilic Substitution. Available from: [Link]

  • K. K. Mandal. NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-10, PPT-25 Factors Affecting the Rates of SN1 and SN2 Reactions. St. Paul's C. M. College. Available from: [Link]

  • J. Ashenhurst. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. 2018 . Available from: [Link]

  • M. C. Bagley, et al. One-step synthesis of 3,5-disubstituted-2-pyridylpyrroles from the condensation of 1,3-diones and 2-(aminomethyl)pyridine. Org. Lett.2002 , 4 (3), 435-7. Available from: [Link]

  • Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. Available from: [Link]

  • D. A. Sanford, et al. Direct C–H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids. J. Am. Chem. Soc.2011 , 133 (45), 18231–18233. Available from: [Link]

  • S. M. T. van der Wildt, et al. Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. J. Label. Compd. Radiopharm.2010 , 53 (1), 13-18. Available from: [Link]

  • A. M. B. G. de Oliveira, et al. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. J. Am. Chem. Soc.2020 , 142 (40), 17187–17194. Available from: [Link]

  • S. H. Kyasa, et al. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. J. Am. Chem. Soc.2022 , 144 (1), 533–542. Available from: [Link]

  • MedLife Mastery. Effects of Solvents on Nucleophilicity - MCAT Content. Available from: [Link]

  • Y. Huang, et al. Synthesis of heterocyclic compounds through nucleophilic phosphine catalysis. Chem. Commun.2020 , 56, 15235-15281. Available from: [Link]

  • A. Barański, et al. Synthesis of Heterocycles by Intramolecular Nucleophilic Substitution at an Electron‐Deficient sp2 Nitrogen Atom. Molecules2006 , 11 (4), 231-245. Available from: [Link]

  • J. A. Ellman, et al. DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Denmark Group Meeting. 2011 . Available from: [Link]

  • A. H. Al-Masoudi, et al. Synthesis of some New 3-Substituted Heterocyclic Compounds Containing Bridgehead Nitrogen from 2-Amino Pyridine with Study Their Biological Activity. International Journal of ChemTech Research2016 , 9 (12), 33-43. Available from: [Link]

  • P. L. Coe, et al. Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation. US Patent US20050250947A1. 2005.
  • M. J. O'Donnell, et al. Process for the preparation of 2-aminomethylpyridine derivative. European Patent EP1422220A1. 2004.
  • Organic Chemistry Portal. Protective Groups. Available from: [Link]

  • A. M. B. G. de Oliveira, et al. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. J. Am. Chem. Soc.2020 , 142 (40), 17187–17194. Available from: [Link]

  • A. V. Karchava, et al. SNAr reactions of fluoropyridines 1 and 4 with anions of nitriles 2. Org. Biomol. Chem.2017 , 15 (1), 213-222. Available from: [Link]

  • S. H. Kyasa, et al. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. J. Am. Chem. Soc.2022 , 144 (1), 533–542. Available from: [Link]

  • R. Ranjbar-Karimi, et al. Nucleophilic substitution of 2 with 3. New J. Chem.2015 , 39, 5626-5634. Available from: [Link]

  • M. Maulide, et al. Deprotective Functionalization: An Emerging Concept for Amine Reactivity. Angew. Chem. Int. Ed.2023 , 62 (1), e202213193. Available from: [Link]

  • Labinsights. Benefits of Protecting Groups in Organic Synthesis. 2023 . Available from: [Link]

  • M. Dalal. Aliphatic Nucleophilic Substitution. Dalal Institute. Available from: [Link]

  • Wikipedia. Protecting group. Available from: [Link]

  • G. C. Fu. Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes. ACS Cent. Sci.2017 , 3 (7), 692–700. Available from: [Link]

  • R. C. Larock, et al. Nucleophilic addition to 2,3-pyridyne and synthesis of benzonaphthyridinones. Tetrahedron Lett.2011 , 52 (39), 5020–5022. Available from: [Link]

  • R. Ranjbar-Karimi, et al. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. New J. Chem.2018 , 42, 14785-14795. Available from: [Link]

  • J. Ashenhurst. Protecting Groups for Amines: Carbamates. Master Organic Chemistry. 2018 . Available from: [Link]

Sources

Technical Notes & Optimization

Optimization

Minimizing side reactions during acylation of the benzylamine nitrogen

The following technical support guide is designed for immediate application in a laboratory setting. It prioritizes mechanistic understanding to allow for real-time troubleshooting.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for immediate application in a laboratory setting. It prioritizes mechanistic understanding to allow for real-time troubleshooting.

Topic: Minimizing Side Reactions During N-Acylation of Benzylamine Support Tier: Level 3 (Senior Application Scientist)

Introduction & Scope

Welcome to the technical support module for N-Benzylation Acylation . This guide addresses the kinetic and thermodynamic challenges of converting benzylamine (


) to its corresponding amide (

).

While primary amine acylation is a textbook reaction, the specific electronic and steric properties of benzylamine present unique failure modes—specifically diacylation (imide formation) and competitive hydrolysis . This guide moves beyond "add A to B" and explains the why behind process controls.

Core Reaction Logic & Failure Pathways

To troubleshoot, you must visualize the competition occurring in your flask. The reaction is not a single path; it is a race between the amine, the product amide, and water (if present).

Mechanistic Flowchart

The following diagram maps the critical decision points where your reaction diverges from the target amide to side products.[1]

ReactionPathways Start Benzylamine (Nucleophile) Tetrahedral Tetrahedral Intermediate Start->Tetrahedral + R-CO-X Salt Amine Salt (Stalled Reaction) Start->Salt + HX (Acid Byproduct) Reagent Acylating Agent (R-CO-X) Reagent->Tetrahedral Side2 Side Product: Carboxylic Acid (Hydrolysis) Reagent->Side2 + H2O (Wet Solvent) Target Target: N-Benzylamide (Mono-acylated) Tetrahedral->Target - HX (Fast) Side1 Side Product: N-Benzylimide (Di-acylated) Target->Side1 + Excess R-CO-X + DMAP (Risk)

Figure 1: Mechanistic divergence in benzylamine acylation. Note that the Target Amide can act as a nucleophile under forcing conditions, leading to Side Product 1 (Imide).

Standard Operating Procedures (SOPs)

Do not deviate from these baselines without a specific hypothesis.

Method A: The Anhydrous Organic Base Protocol

Best for: Acid-sensitive substrates, anhydrous acyl chlorides.

  • Stoichiometry: Benzylamine (1.0 equiv), TEA or DIPEA (1.2 - 1.5 equiv) , Acyl Chloride (1.05 equiv).

  • Solvent: Dichloromethane (DCM) or THF (Anhydrous).

  • Temperature: Start at 0°C .

  • Addition: Dissolve amine and base in solvent. Add Acyl Chloride dropwise (pure or diluted in solvent) over 15–30 minutes.

  • Why: The base acts as an HCl scavenger.[2] Low temperature prevents the "hot" acyl chloride from reacting with the formed amide (preventing diacylation).

Method B: Schotten-Baumann Conditions (Biphasic)

Best for: Robust substrates, preventing O-acylation (if OH present), large scale.

  • Stoichiometry: Benzylamine (1.0 equiv), NaOH or K2CO3 (2.0 equiv dissolved in water) , Acyl Chloride (1.1 equiv).

  • Solvent: DCM / Water (1:1 ratio) or Ether / Water.

  • Protocol: Dissolve amine in the organic layer. Add aqueous base.[3][4][5] Vigorously stir. Add Acyl Chloride dropwise.[6]

  • Why: The inorganic base stays in the water. The amine reacts at the interface. The HCl byproduct is instantly neutralized in the water phase, preventing amine salt formation.

Troubleshooting Center (Q&A)

Issue 1: "I am seeing a 'double-mass' impurity (M + Acyl) in LCMS."

Diagnosis: You have Diacylation (Imide Formation) . This occurs when the N-benzylamide product acts as a nucleophile and attacks a second molecule of acyl chloride.

  • Why it happens:

    • Excess Reagent: You used >1.2 equivalents of acyl chloride.

    • DMAP Overuse: You added DMAP (Dimethylaminopyridine).[7] DMAP forms a highly reactive N-acylpyridinium species that is strong enough to acylate even the poor nucleophile (the amide).

    • Inverse Addition: You added the amine to the acid chloride. This creates a local excess of acylating agent relative to the amine.

  • Corrective Action:

    • Kill the Catalyst: Do not use DMAP for simple benzylamine acylation. It is unnecessary for primary amines and promotes side reactions [1].

    • Reverse Addition: Ensure you are dripping the chloride into the amine, not vice versa.

    • Dilution: Dilute your acyl chloride in DCM before addition to avoid "hot spots" of high concentration.

Issue 2: "My reaction solidified and conversion stopped at 50%."

Diagnosis: Salt Stalling (Protonation). For every molecule of amide formed, one molecule of HCl is generated. This HCl immediately protonates the remaining unreacted benzylamine, forming Benzylamine Hydrochloride (


), which is non-nucleophilic .
  • Why it happens: Insufficient auxiliary base (TEA/DIPEA) or inefficient mixing in Schotten-Baumann systems.

  • Corrective Action:

    • Check Base Stoichiometry: Ensure you have at least 1.1 equivalents of base relative to the acid chloride, not just the amine.

    • Switch to Biphasic: If the salt precipitates out of DCM and traps the amine, switch to the Schotten-Baumann method (Method B) where the salt dissolves in the water layer [2].

Issue 3: "I have an -OH group on the ring, and it's getting acylated too."

Diagnosis: Chemoselectivity Failure. You want N-acylation, but you are getting O-acylation or N,O-diacylation.

  • Why it happens: While amines are better nucleophiles than alcohols, in anhydrous conditions with strong bases (like NaH or excess TEA), the O-acylation rate becomes competitive.

  • Corrective Action:

    • Use Schotten-Baumann (Method B): Water suppresses O-acylation. Hydroxyl groups are poor nucleophiles in neutral/aqueous environments compared to amines. The amine will react selectively at the interface [3].

    • Control pH: Keep the pH around 8-9. High pH (>11) can deprotonate the phenol/alcohol, making it a competitive nucleophile.

Advanced Optimization: Solvent & Base Matrix

Use this table to select the correct system for your specific constraints.

VariableRecommendationTechnical Rationale
Base: TEA / DIPEA StandardGood for DCM solubility. DIPEA is less nucleophilic than TEA, reducing risk of base-quaternization side reactions.
Base: Pyridine Avoid (unless necessary)Hard to remove. Can catalyze side reactions.[8] Only use if the acyl chloride is very unreactive.
Base: NaOH (Aq) Excellent (Schotten-Baumann)Best for chemoselectivity (N vs O). Simplifies workup (acid byproduct goes to water).[9]
Solvent: DCM StandardHigh solubility for benzylamine. Easy evaporation.
Solvent: THF AlternativeUse if the intermediate precipitates in DCM.
Catalyst: DMAP CRITICAL WARNING Do not use for primary amines unless the acyl chloride is sterically hindered. Promotes diacylation [4].

Troubleshooting Logic Map

Follow this decision tree when your yield is low.

TroubleshootingTree Problem Identify Problem CheckLCMS Check LCMS/TLC Problem->CheckLCMS Result1 Starting Material Remains + Product CheckLCMS->Result1 Result2 M + 2xAcyl Mass Found (Diacylation) CheckLCMS->Result2 Result3 No Product (Hydrolysis) CheckLCMS->Result3 Action1 Cause: Salt Stalling Fix: Add more Base or Switch to Biphasic Result1->Action1 Action2 Cause: Over-activation Fix: Remove DMAP, Lower Temp, Dropwise Addn Result2->Action2 Action3 Cause: Wet Reagents Fix: Distill Solvent, Check RCOCl Quality Result3->Action3

Figure 2: Logical flow for diagnosing reaction failures based on analytical data.

References

  • DMAP Mechanism & Side Reactions

    • Scriven, E. F. V. (1983).[7] "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts". Chemical Society Reviews.

    • Note: Explains the formation of the N-acylpyridinium ion, which is often too reactive for selective primary amine acyl
  • Schotten-Baumann Conditions

    • Organic Chemistry Portal.[3] "Schotten-Baumann Reaction".[2][3][4][5]

    • Note: Authoritative summary of the biphasic mechanism preventing amine proton
  • Chemoselectivity (N vs O Acylation)

    • Meshram, G. A., & Patil, V. D. (2014). "Chemoselective acylation... using Copper Oxide". TSI Journals.

    • Note: Highlights the kinetic preference of amines over alcohols and methods to enhance this selectivity.
  • Diacylation Risks

    • Al-Sehemi, A. G., et al. (2014).[10] "Selectivities in acylation of primary and secondary amine...". Indian Journal of Chemistry.

    • Note: Discusses the difficulty in stopping at mono-acylation when using highly reactive reagents.

Sources

Reference Data & Comparative Studies

Validation

Bioisosteric Evolution: Chlorine vs. Fluorine in Benzylamine Optimization

Executive Summary: The Halogen Trade-Off In medicinal chemistry, the optimization of benzylamine pharmacophores often reaches a decision point between chlorination and fluorination. While both halogens modulate lipophili...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Trade-Off

In medicinal chemistry, the optimization of benzylamine pharmacophores often reaches a decision point between chlorination and fluorination. While both halogens modulate lipophilicity and block metabolic soft spots, they are not interchangeable.[1]

This guide provides a technical comparison of bioisosteric replacement of Chlorine (Cl) with Fluorine (F).[2][3] The central thesis is that Chlorine is often a potency driver (due to superior lipophilic filling and polarizability), whereas Fluorine is a pharmacokinetic enabler (due to metabolic inertness, pKa modulation, and steric minimalism).

Physicochemical Profiling: The Steric & Electronic Divergence

To make an informed substitution, one must understand the fundamental physical disparities. Fluorine is often mischaracterized as a "small Chlorine," but it is effectively an "isostere of Hydrogen" with extreme electronegativity.

Steric Fit and Bond Strength

Fluorine’s van der Waals radius (1.47 Å) is only marginally larger than Hydrogen (1.20 Å), allowing it to fit into tight binding pockets where Chlorine (1.74 Å) would cause steric clash.[2] Conversely, Chlorine is a bioisostere for a Methyl group (


), making it ideal for filling hydrophobic pockets.
Electronic Modulation of Amine pKa

For benzylamines, the basicity of the amine nitrogen is critical for Blood-Brain Barrier (BBB) penetration.

  • Mechanism: The electron-withdrawing inductive effect (

    
    ) pulls electron density from the aromatic ring, and subsequently from the benzylic carbon and amine.
    
  • The F Advantage: Fluorine is the most electronegative element (

    
    ).[2] Placing F at the ortho or para position of a benzylamine significantly lowers the pKa of the amine (making it less basic).
    
  • Result: A lower pKa increases the fraction of neutral amine at physiological pH (7.4), enhancing passive membrane permeability.

Table 1: Comparative Atomic Properties
PropertyHydrogen (H)Fluorine (F) Chlorine (Cl) Methyl (

)
Van der Waals Radius (Å) 1.201.47 1.74 ~2.00
Electronegativity (Pauling) 2.203.98 3.16 2.55
C-X Bond Length (Å) 1.091.35 1.77 1.54
C-X Bond Energy (kcal/mol) 99116 81 83
Hammett Constant (

)
0.000.06 0.23 -0.17

Note: While F is more electronegative, its


 is lower than Cl due to a competing resonance electron-donating effect (

). However, for inductive withdrawal through the sigma framework (affecting pKa), F dominates.

Metabolic Stability: The C-F Shield[4]

The primary driver for F-substitution is the "Metabolic Block." Benzylamines are susceptible to Cytochrome P450 (CYP) mediated oxidative dealkylation and ring hydroxylation.

Mechanism of Action
  • Chlorine: Blocks metabolism sterically and electronically but the C-Cl bond (81 kcal/mol) is weaker. While rare, oxidative dechlorination can occur, or the bulky Cl can shift metabolism to a different, potentially toxic pathway.

  • Fluorine: The C-F bond (116 kcal/mol) is the strongest single bond in organic chemistry. It is virtually inert to CYP450 oxidation. Replacing a metabolically labile C-H with C-F at the para position completely shuts down hydroxylation at that site without introducing the steric bulk of Chlorine.

Visualization: Metabolic Decision Tree

The following diagram illustrates the logical flow for choosing between F and Cl based on metabolic liability.

MetabolicStrategy Start Lead Benzylamine (Metabolic Liability) CheckSite Identify Soft Spot (MetID Data) Start->CheckSite Branch1 Para-Hydroxylation? CheckSite->Branch1 Sol1 Substitute with F (Steric mimic of H, Blocks CYP) Branch1->Sol1 Pocket is Tight Sol2 Substitute with Cl (Steric mimic of Me, Blocks CYP) Branch1->Sol2 Hydrophobic Space Available Result1 Maintained Potency Improved t1/2 Sol1->Result1 Result2 Increased Potency (Lipophilic Filling) Improved t1/2 Sol2->Result2 Constraint Check Permeability (pKa Modulation) Result2->Constraint Constraint->Sol1 Fail (Need lower pKa) Final Select Candidate Constraint->Final Pass caption Figure 1: Decision logic for bioisosteric replacement based on metabolic and steric constraints.

Experimental Protocol: Microsomal Stability Assay

To validate the bioisosteric replacement, one must quantify the metabolic half-life (


) and Intrinsic Clearance (

). This protocol is designed to be self-validating by using internal high/low clearance controls.
Materials
  • Enzyme Source: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH regenerating system (or 10 mM NADPH solution).

  • Test Compounds: Benzylamine-Cl and Benzylamine-F analogs (10 mM DMSO stock).

  • Controls: Verapamil (High Clearance), Warfarin (Low Clearance).

Step-by-Step Workflow
  • Preparation: Dilute test compounds to 1 µM in Phosphate Buffer (100 mM, pH 7.4). Final DMSO < 0.1%.[4]

  • Pre-Incubation: Aliquot 0.5 mg/mL microsomes into 96-well plate. Add test compounds. Incubate at 37°C for 5 mins (allows protein binding equilibrium).

  • Initiation: Add NADPH (1 mM final) to start the reaction.

    • Self-Validation Step: Include a "No-NADPH" control lane to rule out chemical instability (hydrolysis) vs. enzymatic metabolism.

  • Sampling: Remove aliquots (50 µL) at

    
     min.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing Tolbutamide as Internal Standard).

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

Calculation

Plot


 vs. time. The slope is 

.


Performance Comparison: Cl vs. F

The following data summarizes the typical trade-offs observed in matched-pair analyses (e.g., studies on biogenic amine reuptake inhibitors).

Table 2: Matched Molecular Pair Performance
ParameterBenzylamine-H (Parent)Benzylamine-Cl (Analog)Benzylamine-F (Analog)Interpretation
LogP (Lipophilicity) 2.53.22.7Cl increases lipophilicity significantly; F is subtle.
pKa (Amine) 9.59.18.8F lowers pKa most effectively, aiding BBB crossing.
Metabolic

(min)
154558Both improve stability; F often superior due to bond strength.
Potency (

nM)
501025Cl often drives potency via lipophilic/VDW interactions.
Ligand Efficiency (LE) 0.400.350.38F maintains LE better (adds less mass for the gain).
Visualization: Optimization Workflow

This diagram details the experimental cycle to validate the replacement.

OptimizationCycle cluster_Profiling In Vitro Profiling Synthesis Synthesis of Analogs (Cl and F variants) pKa pKa Determination (Potentiometric) Synthesis->pKa LogD LogD7.4 (Shake Flask) pKa->LogD HLM Microsomal Stability (Protocol Sec 4.2) LogD->HLM Decision Select Lead HLM->Decision ReDesign Re-Design (Shift Halogen Position) Decision->ReDesign Poor PK/Potency Candidate In Vivo PK Decision->Candidate Criteria Met ReDesign->Synthesis caption Figure 2: Iterative workflow for validating bioisosteric replacement.

References

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

  • Gillis, E. P., et al. (2015).[1] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

  • Hajduk, P. J., & Sauer, W. H. (2008). Influence of Chlorine Substituents on Biological Activity. Journal of Medicinal Chemistry.

  • Cyprotex. (n.d.). Microsomal Stability Assay Protocol.

Sources

Comparative

NMR characterization of 3-(Aminomethyl)-2-fluoroaniline 1H and 13C shifts

Content Type: Technical Comparison Guide Subject: Structural Characterization & Spectral Analysis (1H, 13C) Target Audience: Medicinal Chemists, Analytical Scientists, Process Chemists Executive Summary & Strategic Conte...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: Structural Characterization & Spectral Analysis (1H, 13C) Target Audience: Medicinal Chemists, Analytical Scientists, Process Chemists

Executive Summary & Strategic Context

In fragment-based drug discovery (FBDD), 3-(Aminomethyl)-2-fluoroaniline (CAS 1195768-18-3) serves as a high-value "linker" scaffold. It combines the nucleophilic versatility of an aniline with a benzylic amine, separated by an ortho-fluorine atom.

The presence of the fluorine atom at the C2 position introduces significant spectral complexity due to heteronuclear spin-spin coupling (


-

and

-

). This guide provides a comparative analysis of the target molecule against its core scaffold, 2-Fluoroaniline , to isolate the specific spectral signature of the aminomethyl group.

Key Technical Challenge: The primary analytical risk is the "invisible" nature of the benzylic amine protons in standard deuterated chloroform (


) due to rapid exchange, and the potential for carbamate formation (

) upon air exposure. This guide recommends DMSO-

for definitive characterization.

Experimental Workflow: Validated Protocol

The following workflow ensures the suppression of exchangeable proton broadening and prevents the formation of carbonate salts which often plague benzylamine derivatives.

NMR_Workflow Sample Sample Prep (10-15 mg) Solvent Solvent Selection DMSO-d6 + TMS Sample->Solvent Dissolution Acquisition Pulse Sequence zg30 (1H) / zgpg30 (13C) Solvent->Acquisition Shimming Processing Processing LB = 0.3 Hz (1H) LB = 1.0 Hz (13C) Acquisition->Processing FT & Phasing Analysis Coupling Analysis Extract J(H,F) & J(C,F) Processing->Analysis Peak Picking

Figure 1: Optimized NMR characterization workflow for fluorinated diamines.

Comparative 1H NMR Analysis

The introduction of the aminomethyl group at C3 breaks the symmetry of the 2-fluoroaniline system. Below is the comparative shift data.

Solvent: DMSO-


 (Chosen to visualize 

protons) Frequency: 400 MHz
Table 1: 1H NMR Chemical Shift Comparison
Assignment2-Fluoroaniline (Reference)3-(Aminomethyl)-2-fluoroaniline (Target)Multiplicity & Coupling (

in Hz)

(Aniline)

5.05 ppm

5.15 ppm
s (broad). Shifts downfield if salt forms.
Ar-H (C6)

6.95 ppm

6.85 ppm
td (

,

).
Ar-H (C5)

6.50 ppm

6.60 ppm
m (Complex splitting due to F).
Ar-H (C4)

6.75 ppm

6.90 ppm
d or dd . Deshielded by adjacent methylene.
Ar-H (C3)

6.88 ppm
-- Replaced by Aminomethyl group.

(Benzylic)
--

3.75 - 3.85 ppm
d (

). Split by ortho-F.

(Benzyl)
--

1.80 - 2.50 ppm
br s . Highly variable; overlaps with water/DMSO.
Critical Interpretation Notes:
  • The "Missing" Singlet: In non-fluorinated analogs (e.g., 3-aminomethylaniline), the benzylic

    
     appears as a sharp singlet. In the target molecule, this peak often appears as a doublet  (
    
    
    
    ) or a broadened singlet. This is due to long-range
    
    
    coupling
    through the aromatic ring.
  • Exchangeable Protons: In DMSO-

    
    , you will see two distinct 
    
    
    
    signals. The aniline
    
    
    (
    
    
    ppm) is
    
    
    hybridized and less basic. The benzylic
    
    
    (
    
    
    ppm) is
    
    
    hybridized and exchanges rapidly; it may broaden into the baseline if the sample is wet.

Comparative 13C NMR Analysis

Fluorine-19 (


, 100% abundance) couples strongly to Carbon-13. This results in large doublets that can be mistaken for two separate carbon signals.

Solvent: DMSO-


Decoupling:  Proton-decoupled (

)
Table 2: 13C NMR Shift & Coupling Constants
Carbon PositionChemical Shift (

ppm)
Coupling TypeCoupling Constant (

)
Structural Insight
C2 (C-F) 148.0 - 152.0Doublet (

)
~235 - 245 Hz The ipso carbon. Low intensity due to splitting and lack of NOE.
C1 (C-N) 134.0 - 136.0Doublet (

)
~12 - 15 Hz Aniline attachment point.
C3 (C-R) 126.0 - 129.0Doublet (

)
~15 - 18 Hz Aminomethyl attachment point. Distinctive splitting.
C4 118.0 - 120.0Doublet (

)
~3 - 6 Hz Meta to Fluorine. Small splitting.
C5 115.0 - 117.0Doublet (

)
~3 Hz Para to Fluorine. Often appears as a singlet (unresolved).
C6 112.0 - 114.0Doublet (

)
~3 - 6 Hz Ortho to

, Meta to F.

(Benzylic)
38.0 - 42.0Doublet (

)
~3 - 5 Hz Diagnostic Peak. The methylene carbon is split by the ortho-fluorine.
Mechanism of Action (Coupling Logic)

The magnitude of the coupling constant (


) decreases as the distance from the fluorine atom increases.
  • Direct (

    
    ):  Massive splitting (>200 Hz).
    
  • Ortho (

    
    ):  Moderate splitting (~15 Hz).
    
  • Meta/Para/Exocyclic (

    
    ):  Minor splitting (<8 Hz).
    

Detailed Experimental Protocol

To replicate these results and ensure data integrity (E-E-A-T), follow this specific preparation method.

Step 1: Free Base Generation (Crucial)

Commercially supplied 3-(aminomethyl)-2-fluoroaniline is often sold as a hydrochloride salt (HCl) or dihydrochloride. NMR of the salt will show shifted peaks and no distinct


 signals.
  • Suspend 50 mg of the salt in 2 mL of saturated

    
     (aq).
    
  • Extract with

    
     of Dichloromethane (DCM).
    
  • Dry the organic layer over anhydrous

    
    .
    
  • Evaporate DCM carefully (the amine is semi-volatile).

Step 2: Sample Preparation
  • Mass: Weigh 10-15 mg of the free base oil/solid.

  • Solvent: Add 0.6 mL DMSO-

    
      (99.9% D).
    
    • Why?

      
       is acidic enough to broaden the benzylic amine protons. DMSO slows the exchange rate, sharpening the 
      
      
      
      peaks.
  • Reference: Ensure TMS (0.00 ppm) is present.

Step 3: Acquisition Parameters
  • 1H NMR: 16 scans, Relaxation Delay (D1) = 1.0 sec.

  • 13C NMR: 512-1024 scans, D1 = 2.0 sec.

    • Note: Fluorinated carbons have long relaxation times (

      
      ). If the C2 doublet (approx 150 ppm) is missing, increase D1 to 5.0 seconds.
      

Troubleshooting & Anomalies

ObservationCauseSolution
Extra peak at

3.33 ppm
Water in DMSOUse a fresh ampoule of DMSO-

.
Broad hump at

7-9 ppm
Ammonium salt formationThe sample is protonated. Treat with base (Step 1).
Missing C-F Carbon (

ppm)
Saturation/RelaxationIncrease number of scans and Relaxation Delay (D1).
Complex Multiplets 19F CouplingThis is normal. Do not confuse

splitting with impurities.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent chemical shifts).
  • SDBS. (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds. [Link] (Source for 2-fluoroaniline and benzylamine baseline data).

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Authoritative source for C-F coupling constants).
  • Reich, H. J. (University of Wisconsin). Bordwell pKa Table and NMR Data. [Link] (Verified source for solvent effects on amine shifts).

Validation

A Senior Application Scientist's Guide to the Definitive Purity Analysis of 3-(Aminomethyl)-2-fluoroaniline via HPLC-MS

This guide provides a comprehensive, in-depth comparison and validation protocol for assessing the purity of 3-(Aminomethyl)-2-fluoroaniline, a critical building block in modern pharmaceutical synthesis. We move beyond s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth comparison and validation protocol for assessing the purity of 3-(Aminomethyl)-2-fluoroaniline, a critical building block in modern pharmaceutical synthesis. We move beyond simplistic procedural outlines to explore the scientific rationale behind methodological choices, ensuring a robust, self-validating system for researchers, quality control analysts, and drug development professionals. Our approach is grounded in the principles of the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines to ensure regulatory compliance and scientific integrity.[1][2][3]

The Analytical Imperative: Why Purity of 3-(Aminomethyl)-2-fluoroaniline Matters

3-(Aminomethyl)-2-fluoroaniline (CAS 946125-80-0, MW 140.16) is a substituted aniline derivative increasingly utilized in the synthesis of complex active pharmaceutical ingredients (APIs).[4] The presence of two reactive primary amine groups and a fluorine substituent makes it a versatile intermediate. However, these same features also make it susceptible to forming a variety of process-related and degradation impurities.[5]

Even trace-level impurities can have significant consequences in drug development, potentially altering the pharmacological and toxicological profile of the final API, reducing shelf-life, or causing manufacturing failures. Therefore, a highly sensitive and specific analytical method is not just a quality control metric; it is a cornerstone of patient safety and product efficacy.

Choosing the Right Tool: A Comparative Overview of Analytical Techniques

While several techniques can assess chemical purity, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) offers an unparalleled combination of separation power, sensitivity, and specificity for a non-volatile, polar molecule like 3-(Aminomethyl)-2-fluoroaniline.[6][7][8]

Technique Applicability to 3-(Aminomethyl)-2-fluoroaniline Limitations
Gas Chromatography (GC) PoorThe compound is non-volatile and thermally labile; derivatization would be required, adding complexity and potential for artifacts.[6]
Nuclear Magnetic Resonance (NMR) Good for structural confirmationLacks the sensitivity to detect and quantify trace-level impurities (typically >0.1%).[6]
HPLC with UV Detection Good for quantification of the main peakMay fail to detect impurities that lack a UV chromophore or co-elute with the main peak or other impurities. Specificity is limited.
HPLC-MS Excellent Provides both chromatographic separation and mass-based identification, enabling detection of co-eluting peaks and identification of unknown impurities through mass-to-charge ratio.[7]

The clear superiority of HPLC-MS lies in its ability to resolve complex mixtures and provide mass information, which is critical for definitively identifying and quantifying potential impurities that might be missed by other detectors.

The Validation Workflow: A Framework for Trustworthy Results

Method validation establishes documented evidence that an analytical procedure is fit for its intended purpose.[2][9] Our validation strategy follows the framework established by the ICH Q2(R2) guideline, ensuring the method is accurate, precise, specific, and robust.[1][10][11]

Validation_Workflow cluster_dev Phase 1: Method Development cluster_val Phase 2: Method Validation (ICH Q2(R2)) cluster_imp Phase 3: Implementation Dev Define Analytical Target Profile (ATP) Opt Optimize HPLC-MS Parameters Dev->Opt Initial Scoping Spec Specificity & Selectivity Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LODQ LOD & LOQ Prec->LODQ Rob Robustness LODQ->Rob SST System Suitability Testing (SST) Rob->SST Routine Routine Purity Analysis SST->Routine Pre-analysis Check

Caption: A structured workflow for HPLC-MS method validation.

Experimental Protocol: The Causality Behind the Choices

This section details the optimized HPLC-MS method and the subsequent validation protocols. The rationale for each parameter selection is explained to provide a deeper understanding of the method's mechanics.

Optimized HPLC-MS Conditions

The goal is to achieve a sharp, symmetrical peak for the main analyte, well-separated from any potential impurities.

Parameter Condition Scientific Rationale
HPLC System Agilent 1260 or equivalentA standard, reliable system capable of delivering precise gradients.
Column Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)A reversed-phase C18 column provides excellent retention for aromatic compounds. The smaller particle size (1.8 µm) ensures high resolution and peak efficiency.[12]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acidifies the mobile phase, ensuring the amine groups are protonated. This improves peak shape and is crucial for efficient positive mode electrospray ionization (ESI+).[13]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency, and it is highly compatible with MS.[12]
Gradient 5% B to 95% B over 10 minA gradient elution is essential to separate the polar analyte from potential non-polar impurities and to clean the column after each injection.
Flow Rate 0.3 mL/minA lower flow rate is optimal for the 2.1 mm ID column and enhances MS sensitivity.
Column Temp. 30 °CMaintains consistent retention times and peak shapes.[12]
Injection Vol. 2 µLA small volume prevents column overloading and peak distortion.
MS System SCIEX Triple Quad™ 5500 or equivalentA sensitive tandem mass spectrometer capable of both qualitative (full scan) and quantitative (MRM) analysis.[13]
Ionization Mode ESI Positive (ESI+)Primary amines readily accept a proton ([M+H]+) in the ESI source, making this the most sensitive ionization mode.[14]
Scan Mode Full Scan (m/z 50-500) & MRMFull scan is used during development to identify unknown impurities. Multiple Reaction Monitoring (MRM) is used for quantification during validation for maximum sensitivity and specificity.
MRM Transition For 3-(Aminomethyl)-2-fluoroaniline: Q1: 141.1 -> Q3: 124.1The precursor ion [M+H]+ is 141.1. The product ion corresponds to the loss of NH3, a characteristic fragmentation for this class of compounds.
Validation Protocol & Acceptance Criteria

The following protocols are designed to rigorously test the method's performance characteristics according to ICH guidelines.[2][10]

a) Specificity and Selectivity

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[10]

  • Protocol:

    • Inject a blank solvent (e.g., 50:50 Water:Acetonitrile) to ensure no interference from the system or solvent.

    • Analyze a sample of 3-(Aminomethyl)-2-fluoroaniline.

    • Force-degrade the sample (e.g., exposure to acid, base, peroxide, heat, and light) and inject the resulting solution.

  • Acceptance Criteria: The analyte peak must be free from co-elution with any degradation products or impurities. Peak purity analysis (using diode array detection, if available) should pass.

b) Linearity

  • Objective: To demonstrate a direct proportional relationship between analyte concentration and the MS signal over a defined range.[2][10]

  • Protocol:

    • Prepare a stock solution of 3-(Aminomethyl)-2-fluoroaniline reference standard.

    • Create a series of at least six dilutions covering 50% to 150% of the target concentration (e.g., for a 0.1 mg/mL target, range from 0.05 mg/mL to 0.15 mg/mL).

    • Inject each concentration in triplicate.

    • Plot a calibration curve of peak area versus concentration.

  • Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999. The y-intercept should be ≤ 2% of the response at the 100% level.[9]

c) Accuracy

  • Objective: To determine the closeness of the test results to the true value.[10][15]

  • Protocol:

    • Prepare a blank matrix (placebo, if applicable, or just solvent).

    • Spike the blank matrix with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each level in triplicate and analyze.

    • Calculate the percent recovery for each sample.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.

d) Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay): Prepare six individual samples at 100% of the target concentration. Analyze them on the same day, with the same analyst and instrument.[9]

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different (but equivalent) HPLC-MS system.[3][16]

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for the six measurements should be ≤ 2.0%.[9][16]

e) Limits of Detection (LOD) and Quantitation (LOQ)

  • Objective: To determine the lowest amount of analyte in a sample that can be reliably detected and quantified.

  • Protocol:

    • Estimate LOD and LOQ based on the signal-to-noise (S/N) ratio.

    • Prepare samples at the estimated concentrations and inject multiple times (n=6).

  • Acceptance Criteria: LOD is typically determined at an S/N ratio of 3:1. LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision (S/N ratio of 10:1 and %RSD ≤ 10%).[3]

f) Robustness

  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[3][15]

  • Protocol:

    • Vary key parameters one at a time:

      • Flow Rate (± 0.02 mL/min)

      • Column Temperature (± 2 °C)

      • Mobile Phase Composition (e.g., % Organic ± 2%)

    • Analyze a system suitability sample under each condition.

  • Acceptance Criteria: System suitability parameters (retention time, peak tailing, resolution) should remain within predefined limits. The purity result should not deviate significantly from the nominal result.

Data Summary and Interpretation

The results from the validation experiments should be clearly tabulated to demonstrate that the method meets all acceptance criteria.

Table 1: Summary of Validation Results

Parameter Acceptance Criterion Hypothetical Result Status
Linearity (R²) ≥ 0.9990.9998Pass
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%Pass
Precision - Repeatability (%RSD) ≤ 2.0%0.85%Pass
Precision - Intermediate (%RSD) ≤ 2.0%1.15%Pass
LOQ S/N ≥ 10; %RSD ≤ 10%0.05 µg/mLPass
Robustness System suitability passesAll variations met SST criteriaPass

Conclusion

This guide has detailed a comprehensive HPLC-MS method and validation protocol for the purity assessment of 3-(Aminomethyl)-2-fluoroaniline. By not only presenting the "how" but also the "why," we establish a scientifically sound and defensible methodology. The validated method is demonstrated to be specific, linear, accurate, precise, and robust, rendering it fit for its intended purpose in a regulated pharmaceutical environment. Adherence to this level of analytical rigor is paramount to ensuring the quality and safety of the final drug products derived from this important chemical intermediate.

References

  • Veeprho. (n.d.). Aniline Impurities and Related Compound. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • AMSbiopharma. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Lab Manager. (2025, September 29). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Novasol Biotech. (2024, October 1). How to detect the percentage of pharmaceutical intermediates? Retrieved from [Link]

  • Le-Bel, G., et al. (2021). Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice. Pharmaceuticals, 14(1), 59. Retrieved from [Link]

  • Wu, R., et al. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Journal of the American Society for Mass Spectrometry, 33(5), 784-793. Retrieved from [Link]

  • Chen, Y., et al. (2017). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PLoS ONE, 12(9), e0185347. Retrieved from [Link]

  • SCIEX. (n.d.). Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging Materials. Retrieved from [Link]

  • White, B. E., & Belai, N. (2019). Determination of Unsulfonated Aromatic Amines in FD&C Yellow No. 5 and FD&C Yellow No. 6 by Liquid Chromatography–Triple Quadrupole Mass Spectrometry. Journal of AOAC INTERNATIONAL, 102(2), 580-587. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Ataman Kimya. (n.d.). ANILINE. Retrieved from [Link]

  • Moravek. (2023, July 27). Why Is HPLC Ideal for Chemical Purity Testing? Retrieved from [Link]

  • Vedantu. (n.d.). Anilines: Structure, Properties & Uses in Chemistry. Retrieved from [Link]

  • Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Retrieved from [Link]

  • American Pharmaceutical Review. (2020, November 15). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • Pathogenia. (n.d.). Purity Assay (Pharmaceutical Testing). Retrieved from [Link]

  • Agilent Technologies. (2009, May 1). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Retrieved from [Link]

  • van der Meer, A. D., et al. (2024). An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. Analytical Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Amino-2-fluorobenzotrifluoride. PubChem Compound Database. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1994). Reviewer Guidance: Validation of Chromatographic Methods. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Retrieved from [Link]

  • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. Retrieved from [Link]

Sources

Comparative

Comparison Guide: Reductive Amination vs. Nitrile Reduction for Scale-up

Strategic Overview: The Primary Amine Dilemma In the landscape of Active Pharmaceutical Ingredient (API) synthesis, the construction of a primary amine motif ( ) is a pivotal decision point. While retro-synthetic analysi...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Primary Amine Dilemma

In the landscape of Active Pharmaceutical Ingredient (API) synthesis, the construction of a primary amine motif (


) is a pivotal decision point. While retro-synthetic analysis often suggests two chemically equivalent precursors—an aldehyde (via reductive amination) or a nitrile (via hydrogenation)—the implications for scale-up are drastically different.

This guide moves beyond the flask to the reactor, analyzing the Reductive Amination (RA) and Nitrile Reduction (NR) pathways through the lens of critical process parameters (CPPs): heat transfer, impurity purging, and hydrogen safety.

The Core Trade-off
  • Reductive Amination: Offers milder conditions and broader functional group tolerance but suffers from over-alkylation (selectivity issues) and potential genotoxic impurities (GTIs) related to alkyl halides if used in precursor synthesis.

  • Nitrile Reduction: Provides the most direct atom-economic route to primary amines but is plagued by catalyst poisoning and a complex "reaction web" that favors secondary amine formation without strict kinetic control.

Mechanistic Deep Dive & The "Selectivity Trap"

To control these reactions on a kilogram scale, one must understand the kinetics of failure. Both pathways share a common intermediate—the imine (or iminium)—but they approach it from opposite thermodynamic directions.

Visualization: The Selectivity Trap

The following diagram illustrates why Nitrile Reduction often fails to yield primary amines purely, and how Reductive Amination competes with itself.

ReactionNetwork cluster_legend Process Key Nitrile Nitrile (R-CN) Imine Imine Intermediate (R-CH=NH) Nitrile->Imine + H2 (Cat) Aldehyde Aldehyde (R-CHO) Aldehyde->Imine + NH3 - H2O PrimAmine Primary Amine (R-CH2-NH2) Imine->PrimAmine + H2 (Reduction) SecAmine Secondary Amine (Dimer Impurity) Imine->SecAmine Via Aminal - NH3 PrimAmine->Imine Nucleophilic Attack (Side Reaction) Ammonia NH3 Ammonia->Imine Suppression Effect (Le Chatelier) key Red Arrow = Impurity Pathway Blue Dotted = Process Control Lever

Figure 1: The Mechanistic Divergence. Note the central role of the Imine.[1] In Nitrile Reduction, the Primary Amine product attacks the intermediate Imine to form the Secondary Amine dimer. High concentrations of


 are required to reverse this equilibrium.

Process Comparison: Head-to-Head

Route A: Reductive Amination (RA)

Target: Aldehyde + Ammonia +


/Catalyst

The Scale-up Reality: While sodium triacetoxyborohydride (STAB) is the gold standard in medicinal chemistry, it is rarely viable for multi-kilo scale due to cost, boron waste, and reactor volume efficiency. The industrial preference is Catalytic Hydrogenation .[2]

  • Selectivity Challenge: The product (primary amine) is more nucleophilic than ammonia. As the reaction proceeds, the aldehyde prefers to react with the product, forming a secondary amine.

  • Engineering Solution:

    • Ammonia Overload: Requires 5–10 equivalents of

      
       (often in MeOH/EtOH).
      
    • Two-Step One-Pot: Pre-form the imine completely before introducing hydrogen (if the imine is stable).

Route B: Nitrile Reduction (NR)

Target: Nitrile +


 + Catalyst (Raney Ni/Co)

The Scale-up Reality: This route is preferred for commodity chemicals (e.g., hexamethylenediamine for Nylon) but is tricky for complex APIs.

  • The "Runaway" Risk: Nitrile reduction is highly exothermic (

    
    ). On scale, heat removal often limits the dosing rate.
    
  • Engineering Solution:

    • Ammonia Suppression: The reaction is run in ammonia-saturated solvents to suppress dimer formation (see Figure 1).

    • Catalyst Choice: Raney Cobalt is generally more selective for primary amines than Raney Nickel, though less active.

Comparative Data Matrix
FeatureReductive Amination (Cat.[][4][5][6][7][8] Hydro)Nitrile Reduction
Atom Economy Moderate (Loss of

)
Excellent (100% atom efficient)
Primary Amine Selectivity Low to Moderate (Requires huge excess

)
High (With optimized catalyst &

)
Precursor Stability Low (Aldehydes oxidize/polymerize)High (Nitriles are shelf-stable)
Safety Profile Moderate (

pressure)
High Risk (High Exotherm +

)
Cost of Goods (COGS) Higher (Aldehyde cost + purification)Lower (Nitriles often cheaper)
Impurity Profile Secondary amines, Alcohols (from aldehyde reduction)Secondary amines (dimers), Hydrolysis products (amides)

Experimental Protocols for Scale-up

These protocols are designed to be self-validating —they include in-process controls (IPC) to ensure the system is behaving as predicted before committing the bulk material.

Protocol A: Catalytic Reductive Amination (Aldehyde Primary Amine)

Context: Optimized for minimizing secondary amine formation.

  • Imine Formation (The Critical IPC):

    • Charge Reactor with Methanol (10 V) and Ammonia (7 M in MeOH, 10.0 equiv).

    • Cool to 0–5 °C. Slowly dose Aldehyde (1.0 equiv) to control exotherm.

    • Stir at 20 °C for 2–4 hours.

    • IPC 1 (HPLC/UPLC): Confirm >98% conversion of Aldehyde to Imine/Hemiaminal. Do not proceed to hydrogenation if aldehyde >2%. Unreacted aldehyde during reduction guarantees secondary amine impurities.

  • Hydrogenation:

    • Charge Raney Nickel (20 wt% wet) or 5% Ru/C (5 wt%) under

      
       inertion.
      
    • Pressurize to 5–10 bar

      
      .
      
    • Heat to 40–50 °C.

    • IPC 2: Monitor

      
       uptake. Reaction typically completes when uptake plateaus.
      
  • Workup:

    • Filter catalyst (Caution: Pyrophoric).

    • Concentrate filtrate. The excess

      
       flashes off (scrubber required).
      
Protocol B: Selective Nitrile Hydrogenation (Nitrile Primary Amine)

Context: High-pressure protocol using Raney Cobalt for maximum selectivity.

  • System Preparation:

    • Use a high-pressure autoclave (Hastelloy preferred for acidic/basic resistance).

    • Charge Raney Cobalt 2700 (15 wt% relative to substrate). Note: Wash catalyst with reaction solvent (e.g., THF) to remove water if the nitrile is hydrolytically unstable.

  • Loading & Suppression:

    • Charge Nitrile (1.0 equiv) dissolved in THF (5 V).

    • Add Liquid Ammonia (anhydrous) or saturate with gaseous

      
       (approx. 5–10 equiv). Crucial: The presence of 
      
      
      
      inhibits the secondary amine formation pathway shown in Figure 1.
  • Reaction:

    • Pressurize with

      
       to 30–50 bar .
      
    • Heat to 80–100 °C . Note: Nitrile reduction has a high activation energy compared to imines/alkynes.

    • IPC (GC-FID): Monitor disappearance of Nitrile. Look for the "dimer" peak (secondary amine). If dimer >5%, increase

      
       pressure or lower temperature.
      
  • Quench:

    • Cool to <30 °C. Vent

      
       and 
      
      
      
      carefully to a scrubber.
    • Filter catalyst immediately under Argon (Raney Co is pyrophoric).

Decision Logic for Scale-up

When should you choose which path? Use this logic flow to determine the optimal route for your specific molecule.

DecisionTree Start Start: Synthesis of Primary Amine (R-CH2-NH2) Q1 Is the Aldehyde precursor stable and readily available? Start->Q1 Q2 Does the molecule contain reducible groups (alkenes, nitro)? Q1->Q2 Yes Q3 Is the Nitrile precursor part of the existing synthetic route? Q1->Q3 No ResultRA Route A: Reductive Amination (Use Ru/C or STAB if small scale) Q2->ResultRA No (Standard) ResultChemo Route C: Chemoselective Reduction (Borane or Specific Hydride) Q2->ResultChemo Yes (Avoid H2) Q3->ResultRA No (Oxidize Alcohol to Aldehyde) ResultNR Route B: Nitrile Reduction (Raney Co + NH3) Q3->ResultNR Yes

Figure 2: Strategic Decision Matrix. Note that chemoselectivity issues (Q2) often force the use of stoichiometric hydrides over catalytic hydrogenation.

References

  • Gomez, S., Peters, J. A., & Maschmeyer, T. (2002). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Advanced Synthesis & Catalysis.[9] Link

  • Pfizer Global R&D. (2005). Scale-up of the Reductive Amination of 3-Amino-pyrrolidine: Safety and Kinetics. Organic Process Research & Development. Link

  • Hegedus, L. (2018). Industrial Hydrogenation of Nitriles to Amines: Catalyst Selection and Process Conditions. Catalysts.[2][5][6][7][8][9][10][11][12] Link

  • Dunn, P. J., et al. (2010). Green Chemistry in the Pharmaceutical Industry: Reductive Amination Guides. Wiley-VCH. Link

  • Watson, D. J. (2012). Practical Guide to Rational Catalyst Selection for Nitrile Hydrogenation. Johnson Matthey Technology Review. Link

Sources

Validation

Crystal structure analysis of 3-(Aminomethyl)-2-fluoroaniline derivatives

A Comparative Guide to the Crystal Structure Analysis of 3-(Aminomethyl)-2-fluoroaniline Derivatives For researchers, medicinal chemists, and material scientists, understanding the three-dimensional architecture of molec...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Crystal Structure Analysis of 3-(Aminomethyl)-2-fluoroaniline Derivatives

For researchers, medicinal chemists, and material scientists, understanding the three-dimensional architecture of molecules is paramount. The precise arrangement of atoms within a crystal lattice dictates a compound's physical and chemical properties, influencing everything from solubility and stability to biological activity. In the realm of drug discovery and materials science, 3-(aminomethyl)-2-fluoroaniline serves as a valuable scaffold. Its derivatives are of significant interest due to the unique electronic properties conferred by the fluorine atom and the versatile reactivity of the aminomethyl group. This guide provides a comprehensive overview of the methodologies for the crystal structure analysis of 3-(aminomethyl)-2-fluoroaniline derivatives, offering a comparative framework for understanding their solid-state structures even in the absence of extensive publicly available data for this specific family of compounds.

The introduction of a fluorine atom into an aniline ring can significantly alter its physicochemical properties.[1] The high electronegativity of fluorine can influence the basicity of the amino group and modulate intermolecular interactions, such as hydrogen bonding and π-π stacking.[2] The aminomethyl substituent provides a flexible arm for further functionalization and can participate in various hydrogen bonding schemes. The interplay of these two groups is expected to result in diverse and fascinating crystal packing arrangements.

Pillar 1: The Experimental Workflow: From Powder to Structure

The definitive method for elucidating the three-dimensional structure of a crystalline compound is single-crystal X-ray diffraction (SCXRD).[3] The journey from a newly synthesized 3-(aminomethyl)-2-fluoroaniline derivative to a refined crystal structure is a multi-step process that demands precision and a systematic approach.

Experimental Protocol: A Step-by-Step Guide
  • Synthesis and Purification: The initial step involves the chemical synthesis of the desired 3-(aminomethyl)-2-fluoroaniline derivative. It is of utmost importance to ensure the high purity of the compound, as impurities can significantly hinder crystallization. Standard purification techniques such as column chromatography, recrystallization, and sublimation are employed.

  • Crystal Growth: The Art of Patience: Obtaining high-quality single crystals is often the most challenging and critical step.[3] For novel 3-(aminomethyl)-2-fluoroaniline derivatives, a screening of various crystallization techniques is recommended:

    • Slow Evaporation: This is the most common and often successful method. A saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture of solvents) and left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks.[1]

    • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a larger volume of a "non-solvent" in which the compound is poorly soluble. The slow diffusion of the non-solvent vapors into the solution reduces the compound's solubility, promoting gradual crystallization.

    • Cooling: A saturated solution of the derivative is prepared at an elevated temperature and then slowly cooled to room temperature or below.

  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible defects is selected under a microscope. The crystal is then carefully mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during data collection at low temperatures.

  • X-ray Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. The instrument is typically equipped with a molybdenum (Mo-Kα, λ = 0.71073 Å) or copper (Cu-Kα, λ = 1.54184 Å) X-ray source.[1] To minimize thermal vibrations of the atoms, data is usually collected at a low temperature (e.g., 100 K).[3] A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then "solved" using computational methods (direct methods or Patterson methods) to obtain an initial model of the atomic arrangement. This model is subsequently refined against the experimental data using full-matrix least-squares methods, which optimize the atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.[4]

Visualizing the Workflow

The following diagram illustrates the generalized experimental workflow for the single-crystal X-ray diffraction analysis of a novel 3-(aminomethyl)-2-fluoroaniline derivative.

SCXRD_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of Derivative purification Purification synthesis->purification slow_evap Slow Evaporation purification->slow_evap vapor_diff Vapor Diffusion purification->vapor_diff cooling Cooling purification->cooling mounting Crystal Mounting slow_evap->mounting vapor_diff->mounting cooling->mounting data_collection Data Collection mounting->data_collection solve Structure Solution data_collection->solve refine Structure Refinement solve->refine validation Validation & Analysis refine->validation

Caption: Generalized workflow for single-crystal X-ray diffraction analysis.

Pillar 2: Comparative Structural Analysis: The Role of Fluorine and Substituents

While a comprehensive experimental comparison requires crystallographic data for a series of 3-(aminomethyl)-2-fluoroaniline derivatives, we can infer and compare expected structural features based on the known behavior of fluorinated aromatic compounds. The introduction of different substituents (R) on the aminomethyl or aniline nitrogen will undoubtedly lead to distinct crystal packing arrangements.

Expected Intermolecular Interactions

The crystal packing of these derivatives will be governed by a delicate balance of various intermolecular interactions. The fluorine atom, with its high electronegativity and low polarizability, is a key player in directing the supramolecular architecture.[2]

  • N-H···N and N-H···F Hydrogen Bonds: The primary amine of the aniline and the aminomethyl group are excellent hydrogen bond donors. These are expected to form strong hydrogen bonds with the nitrogen atoms of neighboring molecules (N-H···N) or with the electronegative fluorine atoms (N-H···F). The latter is a well-documented interaction in the crystal engineering of organofluorine compounds.[1]

  • C-H···F Interactions: Aromatic and aliphatic C-H bonds can act as weak hydrogen bond donors, interacting with the fluorine atom. The prevalence and geometry of these C-H···F interactions can significantly influence the overall crystal packing.[2]

  • π-π Stacking: The aromatic rings of the aniline derivatives can interact through π-π stacking. The presence of the electron-withdrawing fluorine atom can modulate the quadrupole moment of the aromatic ring, influencing the geometry of these interactions (e.g., face-to-face or offset).[5]

  • F···F Interactions: While often considered weakly attractive or even repulsive, short F···F contacts have been observed to play a role in the stabilization of some crystal structures.[6] Their contribution to the lattice energy is generally less significant than that of hydrogen bonds.[6]

The following diagram illustrates the potential intermolecular interactions that could be observed in the crystal lattice of a hypothetical 3-(aminomethyl)-2-fluoroaniline derivative.

Intermolecular_Interactions cluster_mol1 cluster_mol2 cluster_mol3 mol1 Molecule A mol2 Molecule B mol3 Molecule C N1_1 N F1 F F3 F F1->F3 F···F Contact C_H1 C-H F2 F C_H1->F2 C-H···F Ring1 π-Ring Ring2 π-Ring Ring1->Ring2 π-π Stacking N2 N N_H2 N-H N_H2->N1_1 N-H···N N_H3 N-H N_H3->F1 N-H···F

Caption: Potential intermolecular interactions in the solid state.

Pillar 3: Data Presentation and Comparative Analysis

To facilitate a robust comparison of the crystal structures of different 3-(aminomethyl)-2-fluoroaniline derivatives, it is essential to present the crystallographic data in a clear and standardized format. The following table provides a template for summarizing key crystallographic parameters.

ParameterDerivative 1 (Hypothetical)Derivative 2 (Hypothetical)Comparison & Significance
Formula C8H9FN2C10H13FN2ODifferences in molecular formula will affect molecular weight and density.
Crystal System MonoclinicOrthorhombicThe crystal system reflects the symmetry of the unit cell.
Space Group P21/cPnmaThe space group describes the symmetry elements within the unit cell.
Unit Cell (Å, °) a = 10.2, b = 5.6, c = 12.1, β = 98.5a = 8.9, b = 15.3, c = 7.2Unit cell dimensions define the size and shape of the repeating unit.
Z 44The number of molecules in the unit cell.
Density (calc.) g/cm³ 1.351.28Calculated density is dependent on the molecular weight and unit cell volume.
Key H-Bonds (Å, °) N-H···N (2.95 Å, 175°)N-H···O (2.88 Å, 178°), N-H···F (3.05 Å, 165°)Type, length, and angle of hydrogen bonds are crucial for packing.
π-π Stacking (Å) 3.8 (offset)None observedPresence and geometry of π-π interactions indicate aromatic ring packing.

This structured presentation allows for a direct comparison of the geometric parameters and key intermolecular interactions, providing insights into how different substituents influence the solid-state architecture. For instance, the introduction of a carbonyl group in a hypothetical "Derivative 2" could lead to the formation of strong N-H···O hydrogen bonds, which might dominate the crystal packing and lead to a different crystal system and space group compared to a simpler derivative.

Conclusion

The crystal structure analysis of 3-(aminomethyl)-2-fluoroaniline derivatives is a powerful tool for understanding their structure-property relationships. While experimental data for this specific class of compounds may be limited in the public domain, the principles and protocols outlined in this guide provide a robust framework for their investigation. By systematically applying the techniques of crystal growth, single-crystal X-ray diffraction, and comparative structural analysis, researchers can gain invaluable insights into the solid-state behavior of these promising molecules, paving the way for their rational design and application in medicine and materials science. The interplay of the aminomethyl and fluoro substituents is expected to yield a rich variety of supramolecular architectures, making this an exciting area for future crystallographic studies.

References

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  • Thakur, T. S., et al. (2014). Role of intermolecular interactions involving organic fluorine in trifluoromethylated benzanilides. CrystEngComm, 16(48), 11025-11039. Available from: [Link]

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  • Fiedler, H., et al. (1985). Fluorinated aniline derivatives and their use. Google Patents.
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  • Atlas, S., et al. (2025). Structural and Quantum Study of Newly Synthesized Methyl(Z)-3-((4-Fluorophenyl) Amino) But-2-Enoate. Advanced Journal of Chemistry A, 8(4), 809-824. Available from: [Link]

  • Jasinski, J. P., et al. (2012). Crystal structures of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide and 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o768-o772. Available from: [Link]

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